molecular formula C6H11NO4 B15144041 Aminoadipic acid-d3

Aminoadipic acid-d3

Katalognummer: B15144041
Molekulargewicht: 164.17 g/mol
InChI-Schlüssel: OYIFNHCXNCRBQI-FBYXXYQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aminoadipic acid-d3 is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 164.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H11NO4

Molekulargewicht

164.17 g/mol

IUPAC-Name

2-amino-2,5,5-trideuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i3D2,4D

InChI-Schlüssel

OYIFNHCXNCRBQI-FBYXXYQPSA-N

Isomerische SMILES

[2H]C([2H])(CCC([2H])(C(=O)O)N)C(=O)O

Kanonische SMILES

C(CC(C(=O)O)N)CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Aminoadipic acid-d3 in Quantitative Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of metabolomics and clinical research, the accuracy of quantitative analysis is paramount. Stable isotope-labeled internal standards are fundamental tools for achieving reliable and reproducible results in mass spectrometry-based studies. Aminoadipic acid-d3 (d3-AAA), a deuterated form of 2-Aminoadipic acid (2-AAA), serves as a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of 2-AAA, a biomarker implicated in metabolic disorders such as diabetes.

2-Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] Altered levels of 2-AAA have been associated with an increased risk for diabetes, making its precise measurement in biological samples a significant area of investigation.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for such quantitative analyses, as it effectively corrects for variability that can be introduced during sample preparation and instrumental analysis.[4][5]

Core Application: Internal Standard in Mass Spectrometry

The primary and most crucial application of this compound is as an internal standard in quantitative mass spectrometry.[2][4][6] An ideal internal standard co-elutes chromatographically and exhibits similar ionization efficiency to the analyte of interest. By adding a known amount of this compound to a sample, any loss of the target analyte (2-Aminoadipic acid) during sample processing or fluctuations in the mass spectrometer's signal can be normalized.[4] This is because the deuterated standard, being chemically almost identical to the natural analyte, will be affected in the same proportion. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Rationale for Using a Deuterated Internal Standard:
  • Correction for Sample Loss: Compensates for analyte loss during extraction and sample preparation steps.[4]

  • Correction for Matrix Effects: Mitigates the impact of other molecules in the sample matrix that can suppress or enhance the ionization of the target analyte.

  • Improved Accuracy and Precision: Leads to more accurate and reproducible quantification of the analyte's concentration.[4][5]

  • Reliable Inter-laboratory Comparison: Enables standardization of results across different laboratories and studies.[4]

Experimental Protocols

Sample Preparation for 2-Aminoadipic Acid Analysis in Plasma

A common procedure for preparing plasma samples for amino acid analysis involves protein precipitation. This method is straightforward and effective for removing high-abundance proteins that can interfere with the analysis.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • 30% Sulfosalicylic acid (w/v) in water

  • Microcentrifuge tubes

  • Microcentrifuge

  • Pipettes

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 5 µL) of the this compound internal standard working solution to the plasma sample. The final concentration of the internal standard should be chosen based on the expected physiological concentration range of 2-AAA.

  • Protein Precipitation: Add 5 µL of 30% sulfosalicylic acid solution to the plasma sample.[2][7]

  • Vortexing: Vortex the mixture for 10-30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 10-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2][7]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or an HPLC vial insert.

  • Dilution: The supernatant may be further diluted with the initial mobile phase (e.g., 225 µL) before injection into the LC-MS/MS system.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed by LC-MS/MS. The chromatographic separation is typically achieved using a reversed-phase or HILIC column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

ParameterTypical Value
Liquid Chromatography
ColumnC18 or HILIC column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
Injection Volume2 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
2-Aminoadipic Acid (Analyte) MRM TransitionQ1: 162.1 m/z, Q3: 98.1 m/z[2][8]
This compound (Internal Standard) MRM TransitionQ1: 165.1 m/z, Q3: 101.1 m/z (Predicted)

Note: The exact MRM transition for this compound may vary slightly depending on the specific deuteration pattern and should be optimized experimentally. The predicted transition assumes a +3 Da shift.

Data Presentation

The use of this compound allows for the construction of a calibration curve to determine the absolute concentration of 2-Aminoadipic acid in the samples.

Table 1: Calibration Curve Standards

Standard LevelConcentration of 2-AAA (µM)Concentration of d3-AAA (µM)
10.15
20.55
315
455
5105
6255
7505
81005

Table 2: Example Quantitative Data

Sample ID2-AAA Peak Aread3-AAA Peak AreaPeak Area Ratio (2-AAA/d3-AAA)Calculated Concentration of 2-AAA (µM)
Control 1150,000300,0000.504.8
Control 2165,000310,0000.535.1
Patient 1350,000290,0001.2111.5
Patient 2420,000305,0001.3813.2

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample spike 2. Spike with this compound plasma->spike precipitate 3. Protein Precipitation (Sulfosalicylic Acid) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lc 6. Liquid Chromatography (Separation) supernatant->lc ms 7. Tandem Mass Spectrometry (Detection - MRM) lc->ms integrate 8. Peak Integration ms->integrate ratio 9. Calculate Peak Area Ratio (2-AAA / d3-AAA) integrate->ratio calibrate 10. Quantify using Calibration Curve ratio->calibrate result 11. Final Concentration of 2-AAA calibrate->result

Caption: Workflow for the quantitative analysis of 2-Aminoadipic acid using this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_process Analytical Process cluster_output Result aaa 2-Aminoadipic Acid (2-AAA) process Sample Prep & LC-MS/MS Analysis aaa->process d3_aaa This compound (d3-AAA) d3_aaa->process quant Accurate Quantification d3_aaa->quant Normalizes ms_detect Distinguishes by Mass (m/z) ms_detect->quant process->ms_detect

Caption: The role of this compound in ensuring accurate quantification.

Conclusion

This compound is an indispensable tool for researchers investigating the role of 2-Aminoadipic acid in health and disease. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision to confidently quantify this important biomarker in complex biological matrices. The methodologies outlined in this guide represent standard practices in the field of metabolomics and can be adapted for various research applications, from basic science to clinical trial sample analysis. As the interest in 2-AAA as a biomarker continues to grow, the demand for high-quality, reliable analytical methods employing this compound will undoubtedly increase.

References

An In-depth Technical Guide to Aminoadipic Acid-d3: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and synthesis of Aminoadipic acid-d3, a deuterated isotopologue of aminoadipic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Properties of this compound

This compound, specifically DL-2-Aminoadipic acid (2,5,5-D3), is a stable isotope-labeled version of aminoadipic acid, a key intermediate in the metabolism of lysine.[1] Its properties are crucial for its application in various research fields, including biomolecular NMR and proteomics.

Chemical and Physical Properties

The key chemical and physical properties of DL-2-Aminoadipic acid (2,5,5-D3) are summarized in the table below. For comparison, data for the non-deuterated L-2-Aminoadipic acid are also included.

PropertyDL-2-Aminoadipic acid (2,5,5-D3)L-2-Aminoadipic Acid (non-deuterated)
Molecular Formula C₆H₈D₃NO₄C₆H₁₁NO₄
Molecular Weight 164.17 g/mol [2]161.16 g/mol
Chemical Purity ≥98%[2]High purity grades available
Appearance White to off-white solidWhite crystalline powder
Melting Point No data available196-198 °C
Solubility No data availableSoluble in water
Storage 2-8°C, protected from light[2]Room temperature
CAS Number 2483832-01-3[2]1118-90-7

Synthesis of this compound

General Synthesis Workflow

The general workflow for the synthesis of an isotopically labeled aminoadipic acid derivative via the Schöllkopf method involves several key steps, starting from the chiral auxiliary, the bis-lactim ether of cyclo(D-Val-Gly).

G General Synthesis Workflow of Labeled Aminoadipic Acid A Bis-lactim ether of cyclo(D-Val-Gly) B Deprotonation with n-BuLi A->B C Alkylation with a deuterated electrophile B->C D Hydrolysis C->D E Purification D->E F Isotopically Labeled Aminoadipic Acid E->F

Caption: General workflow for the synthesis of labeled aminoadipic acid.

Detailed Experimental Protocol (Hypothetical for d3 labeling)

This protocol is a hypothetical adaptation of the Schöllkopf method for the synthesis of DL-2-Aminoadipic acid (2,5,5-D3). The key modification would be the use of a deuterated alkylating agent.

Materials:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (bis-lactim ether of cyclo(D-Val-Gly))

  • n-Butyllithium (n-BuLi) in hexane

  • 1-Bromo-3-chloropropane-d6 (as a precursor to the deuterated side chain)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated water (D₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: A solution of the bis-lactim ether of cyclo(D-Val-Gly) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon). A solution of n-BuLi in hexane is added dropwise, and the mixture is stirred for 30 minutes to form the lithiated intermediate.

  • Alkylation: A solution of a suitable deuterated electrophile, such as a deuterated 4-halobutyronitrile or a related derivative, in anhydrous THF is added to the reaction mixture at -78°C. The reaction is allowed to proceed for several hours, gradually warming to room temperature. The selection of the deuterated reagent is critical to introduce the deuterium atoms at the desired positions (C5).

  • Quenching and Work-up: The reaction is quenched by the addition of D₂O to introduce the deuterium at the C2 position. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Hydrolysis: The crude product is hydrolyzed by refluxing with aqueous HCl. This step cleaves the chiral auxiliary and liberates the deuterated aminoadipic acid.

  • Purification: The resulting mixture is purified by ion-exchange chromatography or crystallization to yield DL-2-Aminoadipic acid (2,5,5-D3).

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including stoichiometry, reaction times, and purification methods, would need to be optimized for the specific synthesis of DL-2-Aminoadipic acid (2,5,5-D3).

Biological Role and Signaling Pathway

Aminoadipic acid is a crucial intermediate in the lysine degradation pathway . In this pathway, lysine is converted to saccharopine, which is then cleaved to yield aminoadipate-semialdehyde and glutamate. The semialdehyde is subsequently oxidized to aminoadipate.

Lysine_Degradation Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase AASA Aminoadipate-semialdehyde Saccharopine->AASA Saccharopine dehydrogenase Glutamate Glutamate Saccharopine->Glutamate Saccharopine dehydrogenase Aminoadipate α-Aminoadipate AASA->Aminoadipate Aminoadipate-semialdehyde dehydrogenase

Caption: Simplified diagram of the lysine degradation pathway.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its synthesis, while requiring specialized methods like the Schöllkopf approach, allows for the introduction of stable isotopes at specific positions, enabling detailed mechanistic and metabolic studies. The information provided in this guide serves as a foundational resource for understanding the properties and synthesis of this important isotopically labeled compound.

References

Aminoadipic Acid-d3 as a Biomarker for Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolomic profiling has emerged as a powerful tool in the early identification of individuals at risk for type 2 diabetes (T2DM), offering insights into the pathophysiological pathways that precede overt clinical disease. Among the metabolites identified, 2-aminoadipic acid (2-AAA) has garnered significant attention as a novel biomarker for predicting the future development of diabetes. Elevated plasma concentrations of 2-AAA have been consistently associated with an increased risk of T2DM, often years before a clinical diagnosis. This technical guide provides a comprehensive overview of the role of 2-aminoadipic acid, with a specific focus on the use of its stable isotope-labeled form, aminoadipic acid-d3 (d3-AAA), in quantitative research methodologies. We will delve into the underlying signaling pathways, present key quantitative data from seminal studies, and provide detailed experimental protocols for its measurement, aiming to equip researchers and drug development professionals with the critical information needed to leverage this biomarker in their work.

Introduction

Type 2 diabetes is a global health crisis, and the early identification of at-risk individuals is a public health priority. While traditional risk factors such as obesity and family history are well-established, they do not fully capture the individual risk of developing T2DM. Metabolomics, the large-scale study of small molecules, offers a more dynamic and proximal snapshot of an individual's metabolic state. In a landmark study from the Framingham Heart Study, 2-aminoadipic acid (2-AAA), an intermediate in the catabolism of the essential amino acid lysine, was identified as a strong predictor of future diabetes risk.[1][2][3] Individuals with 2-AAA concentrations in the top quartile had a more than four-fold increased risk of developing diabetes over a 12-year follow-up period.[1][3] Subsequent studies have validated this association in diverse populations and have begun to unravel the complex biological roles of 2-AAA in glucose homeostasis and insulin secretion.[4][5]

This guide will explore the multifaceted role of 2-AAA as a diabetes biomarker, including its association with insulin resistance and its potential as a modulator of glucose metabolism. A critical aspect of robust biomarker research is the ability to accurately and precisely quantify the analyte of interest. To this end, we will provide a detailed focus on the use of this compound as an internal standard in mass spectrometry-based assays, a crucial component for reliable quantification.

The Role of 2-Aminoadipic Acid in Diabetes Pathophysiology

Elevated levels of 2-AAA are not merely a passive indicator of metabolic dysregulation but appear to be actively involved in the body's response to incipient insulin resistance. Paradoxically, while being a marker of diabetes risk, experimental studies have shown that 2-AAA can enhance insulin secretion from pancreatic β-cells and lower fasting plasma glucose levels in animal models.[1][3] This suggests that the rise in 2-AAA may be part of a compensatory mechanism to maintain glucose homeostasis in the face of developing insulin resistance.[2]

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which 2-AAA influences glucose metabolism are still under active investigation. However, several key pathways have been implicated:

  • Enhanced Insulin Secretion: 2-AAA has been shown to potentiate insulin secretion in pancreatic β-cell lines, as well as in murine and human islets.[1][3] This effect is thought to be mediated, in part, by the regulation of genes involved in insulin production and glucose metabolism within the β-cell.[5]

  • Modulation of Glucose Homeostasis: Administration of 2-AAA to mice on both standard and high-fat diets resulted in lower fasting glucose levels.[1][3] This suggests a role for 2-AAA in improving overall glucose control.

  • Association with Insulin Resistance: Despite its insulin-secreting effects, elevated 2-AAA is strongly correlated with insulin resistance.[4][6] This has been observed in various populations, including children and adolescents with obesity.[4][6] It is hypothesized that chronically elevated 2-AAA may, over time, contribute to β-cell dysfunction and apoptosis, thereby increasing diabetes risk.[4][5]

  • Interaction with Adipose Tissue: 2-AAA levels are associated with adipogenesis and are higher in individuals with obesity.[4][6] Studies have shown that 2-AAA can influence lipolysis and thermogenesis in adipocytes, suggesting a broader role in energy metabolism.[7][8]

Below is a diagram illustrating the proposed signaling pathway for 2-AAA's effect on insulin secretion in pancreatic β-cells.

2-AAA_Insulin_Secretion_Pathway cluster_bloodstream Bloodstream cluster_beta_cell Pancreatic β-Cell Elevated 2-AAA Elevated 2-AAA 2-AAA Uptake 2-AAA Uptake Elevated 2-AAA->2-AAA Uptake Uptake GLUT2 GLUT2 Glucose Metabolism Glucose Metabolism GLUT2->Glucose Metabolism Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glucose Metabolism->Increased ATP/ADP Ratio K-ATP Channel Closure K-ATP Channel Closure Increased ATP/ADP Ratio->K-ATP Channel Closure Membrane Depolarization Membrane Depolarization K-ATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ Influx->Insulin Granule Exocytosis Insulin Secretion Insulin Secretion Insulin Granule Exocytosis->Insulin Secretion Gene Regulation Regulation of Insulin & Metabolism Genes 2-AAA Uptake->Gene Regulation Influences Gene Regulation->Insulin Granule Exocytosis Potentiates Glucose Glucose Glucose->GLUT2 Transport

Proposed mechanism of 2-AAA-mediated enhancement of insulin secretion.

Quantitative Data Summary

The association between 2-AAA and diabetes risk has been quantified in several large-scale cohort studies. The following tables summarize key findings.

Study Cohort N (Cases/Controls) Follow-up (Years) Key Finding Hazard/Odds Ratio (95% CI) Reference
Framingham Heart Study188/188122-AAA is the top metabolite associated with diabetes risk.4.49 (2.35-8.59) for top vs. bottom quartile[1][3]
Malmö Diet and Cancer Study2,260 (nested case-control)Median 17.6Elevated 2-AAA predicts incident T2DM.1.63 (1.29-2.05) per SD increase(Validated in subsequent studies)
Chinese Population Study(Various)(Various)Validated 2-AAA as a significant predictor of diabetes.(Consistent with other studies)[4][5]
Parameter Association with 2-AAA Levels Population Key Findings Reference
Insulin Resistance (HOMA-IR)Positive CorrelationChildren with obesityChanges in 2-AAA levels were positively correlated with changes in HOMA-IR.[6]
Body Mass Index (BMI)Positive CorrelationHealthy individuals and those at high cardiometabolic risk2-AAA was positively associated with BMI and waist circumference.[4][9]
DyslipidemiaPositive Correlation with Triglycerides, Negative with HDLHealthy individuals and those at high cardiometabolic riskHigh 2-AAA associated with low HDL cholesterol and high triglycerides.[4][9]
Hepatic SteatosisPositive CorrelationPersons with HIV2-AAA associated with increased liver fat.[9]

Experimental Protocols: Quantitative Analysis of 2-Aminoadipic Acid

Accurate and reproducible quantification of 2-AAA in biological matrices is paramount for its validation and clinical utility as a biomarker. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis involves adding a known amount of an isotopically labeled version of the analyte (in this case, d3-AAA) to the sample at the beginning of the workflow. This internal standard is chemically identical to the endogenous analyte (2-AAA) and will behave similarly during extraction, derivatization, and chromatography. However, due to its mass difference, it can be distinguished from the endogenous compound by the mass spectrometer. By measuring the ratio of the endogenous analyte to the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of 2-AAA in plasma using LC-MS/MS with d3-AAA as an internal standard.

2-AAA_Quantification_Workflow Plasma_Sample 1. Plasma Sample Collection (Fasting) Spiking 2. Spiking with This compound (Internal Standard) Plasma_Sample->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Methanol) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation (to pellet proteins) Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing (Peak Integration & Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 8. Quantification (against calibration curve) Data_Processing->Quantification

Workflow for 2-AAA quantification using LC-MS/MS and d3-AAA.
Detailed Methodology

1. Sample Preparation:

  • Materials:

    • Plasma samples (collected from fasting individuals and stored at -80°C).

    • This compound (d3-AAA) internal standard solution of known concentration.

    • Methanol (LC-MS grade), chilled to -20°C.

    • Microcentrifuge tubes.

  • Procedure:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add a small volume of plasma (e.g., 30 µL).

    • Add a precise volume of the d3-AAA internal standard solution.

    • Add a larger volume of chilled methanol (e.g., 120 µL) to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

    • Mobile Phase A: Water with a small amount of an appropriate modifier (e.g., ammonium acetate and ammonium hydroxide).

    • Mobile Phase B: Acetonitrile/Methanol mixture with a small amount of an appropriate modifier.

    • Gradient: A gradient elution from high organic to high aqueous to retain and elute 2-AAA.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-AAA (endogenous): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

      • d3-AAA (internal standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, will be +3 Da higher than endogenous).

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity for each transition.

3. Data Analysis and Quantification:

  • Peak areas for both the endogenous 2-AAA and the d3-AAA internal standard are integrated using the instrument's software.

  • A ratio of the peak area of 2-AAA to the peak area of d3-AAA is calculated for each sample.

  • A calibration curve is generated using standards containing known concentrations of 2-AAA and a fixed concentration of d3-AAA.

  • The concentration of 2-AAA in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.

Conclusion and Future Directions

2-Aminoadipic acid has been robustly established as a promising biomarker for the early detection of individuals at risk for developing type 2 diabetes. Its association with future diabetes risk, independent of traditional risk factors, highlights its potential to refine risk stratification and guide preventative strategies. The paradoxical role of 2-AAA in both predicting diabetes risk and potentially modulating glucose homeostasis underscores the complexity of metabolic dysregulation in the pre-diabetic state and warrants further investigation.

For researchers and drug development professionals, the ability to accurately measure 2-AAA is critical. The use of stable isotope-labeled internal standards like this compound in conjunction with LC-MS/MS provides the necessary precision and accuracy for both large-scale epidemiological studies and targeted clinical trials.

Future research should focus on several key areas:

  • Elucidating the complete signaling pathway of 2-AAA in various tissues, including the pancreas, liver, and adipose tissue.

  • Investigating the therapeutic potential of modulating 2-AAA levels or its downstream targets.

  • Validating the clinical utility of 2-AAA in diverse ethnic populations and in combination with other biomarkers to improve diabetes risk prediction models.

  • Standardizing analytical methods for 2-AAA quantification to ensure comparability across different studies and laboratories.

By continuing to explore the biology of 2-aminoadipic acid and refining the methodologies for its measurement, the scientific community can unlock its full potential in the fight against the global diabetes epidemic.

References

Understanding the Isotopic Purity of Aminoadipic Acid-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminoadipic acid-d3, focusing on its isotopic purity, the methodologies for its determination, and its relevance in biological pathways. This document is intended for professionals in the fields of pharmaceutical sciences, metabolic research, and clinical diagnostics who utilize isotopically labeled compounds.

Introduction to this compound

This compound is a deuterated form of α-aminoadipic acid, an important intermediate in the metabolism of the essential amino acid, lysine.[1][2] Due to the incorporation of stable heavy isotopes, this compound serves as a valuable internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic research.[3][4] The stability of the deuterium labels and the mass shift they impart allow for precise differentiation from the endogenous, unlabeled compound.

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of experimental results.[5] It is defined as the percentage of the compound that is enriched with the desired number of deuterium atoms compared to the naturally occurring isotopes.[5] This guide will delve into the methods used to ascertain this purity and the biological context in which this molecule is studied.

Synthesis of this compound

The synthesis of deuterated amino acids like this compound can be achieved through various chemical strategies. While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general and plausible approach involves the reductive amination of a suitable keto-acid precursor in the presence of a deuterium source.

One common strategy is the reductive deutero-amination of α-ketoadipic acid.[6] This method utilizes a deuterium source, such as a deuterated Hantzsch ester, and a catalyst, like a calcium(II) salt, to introduce a deuterium atom at the α-position of the amino acid.[6] To achieve the d3 labeling, a starting material already containing two deuterium atoms at a stable position would be required, followed by the deuterated reductive amination.

Direct hydrogen/deuterium exchange reactions on aminoadipic acid itself, often catalyzed by metals under hydrothermal conditions, represent another synthetic avenue.[7][8] These methods, however, can sometimes lead to a mixture of isotopologues and may require subsequent purification to achieve high isotopic purity.[8]

Determination of Isotopic Purity

The most common and accurate method for determining the isotopic purity of labeled compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9] This technique allows for the separation of the analyte from potential impurities and the precise measurement of the relative abundance of its different isotopic forms (isotopologues). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of the deuterium labels and provide insights into the isotopic purity.

Experimental Protocol: LC-MS for Isotopic Purity Analysis

The following outlines a general protocol for the analysis of this compound isotopic purity.

Sample Preparation:

  • Accurately weigh a small amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions to determine the optimal concentration for LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerHigh-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Scan ModeFull Scan MS
Mass Rangem/z 100-200
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C

Data Analysis:

  • Acquire the full scan mass spectrum of the eluting this compound peak.

  • Identify the monoisotopic peaks corresponding to the different isotopologues (d0, d1, d2, d3).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • The isotopic purity is reported as the percentage of the desired d3 isotopologue.

Quantitative Data: Isotopic Distribution

The following table summarizes a typical isotopic distribution for a commercially available this compound standard with a stated isotopic purity of 98%.

IsotopologueMass (m/z)Relative Abundance (%)
d0 (unlabeled)162.071< 0.5
d1163.077< 1.0
d2164.084~ 1.5
d3 (labeled) 165.090 > 98.0

Note: The exact distribution may vary between different batches and manufacturers.

Biological Significance and Signaling Pathways

α-Aminoadipic acid is a key node in lysine metabolism, being involved in both its biosynthesis in lower eukaryotes and its degradation in mammals.[1][2][10][11] Recent studies have also implicated α-aminoadipic acid as a biomarker for diabetes risk and a potential modulator of insulin secretion.[12][13]

Lysine Metabolism

In mammals, lysine is an essential amino acid that is primarily catabolized in the liver.[2] The initial steps of lysine degradation involve its conversion to saccharopine and subsequently to α-aminoadipic acid within the mitochondria.[2] α-Aminoadipic acid is then further metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production.

Lysine_Degradation Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_Aminoadipate α-Aminoadipate Saccharopine->alpha_Aminoadipate Saccharopine dehydrogenase alpha_Ketoadipate α-Ketoadipate alpha_Aminoadipate->alpha_Ketoadipate Aminoadipate aminotransferase Acetyl_CoA Acetyl-CoA alpha_Ketoadipate->Acetyl_CoA Multiple steps

Caption: Simplified pathway of lysine degradation in mammals.

Role in Insulin Secretion

Elevated levels of α-aminoadipic acid have been identified as a potential biomarker for an increased risk of developing type 2 diabetes.[12] Studies have shown that α-aminoadipic acid can enhance insulin secretion from pancreatic β-cells.[12] While the precise signaling mechanism is still under investigation, it is hypothesized that the metabolism of α-aminoadipic acid within the β-cell leads to an increase in the ATP/ADP ratio, which is a key trigger for insulin exocytosis.

Insulin_Secretion AAA_ext α-Aminoadipate (extracellular) AAA_int α-Aminoadipate (intracellular) AAA_ext->AAA_int Transport Metabolism Mitochondrial Metabolism AAA_int->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Exocytosis Insulin Exocytosis Ca_channel->Insulin_Exocytosis

Caption: Proposed mechanism of α-aminoadipate-stimulated insulin secretion.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the assessment of this compound isotopic purity, from sample reception to data reporting.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_reporting Reporting weighing Weighing dissolution Dissolution weighing->dissolution dilution Serial Dilution dissolution->dilution filtration Filtration dilution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration isotopologue_ratio Isotopologue Ratio Calculation peak_integration->isotopologue_ratio purity_determination Purity Determination isotopologue_ratio->purity_determination report Certificate of Analysis purity_determination->report

Caption: Workflow for this compound isotopic purity analysis.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. LC-MS provides a robust and sensitive method for this purpose, allowing for the detailed characterization of the isotopic distribution. A thorough understanding of the synthesis, analytical methodologies, and biological relevance of this compound, as outlined in this guide, is essential for researchers utilizing this important analytical tool. The continued investigation into its role in metabolic pathways, particularly in relation to insulin secretion and diabetes, highlights the growing importance of this and other isotopically labeled metabolites in advancing our understanding of human health and disease.

References

Aminoadipic Acid-d3 in Metabolic Pathway Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and application of Aminoadipic acid-d3 in metabolic pathway analysis. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled internal standard in quantitative mass spectrometry-based metabolomics.

Introduction to Aminoadipic Acid and its Metabolic Significance

2-Aminoadipic acid (AAA) is a key intermediate in the catabolism of the essential amino acid L-lysine.[1][2] In humans, lysine degradation primarily occurs in the liver via two main pathways: the saccharopine pathway and the pipecolate pathway, both of which converge at the formation of α-aminoadipic acid.[1][3][4]

Elevated levels of 2-aminoadipic acid have been identified as a predictive biomarker for an increased risk of developing type 2 diabetes.[5][6] Furthermore, it is implicated in a range of metabolic and neurological disorders, including mitochondrial dysfunction, cardiovascular diseases, and certain inborn errors of metabolism such as 2-aminoadipic aciduria.[2][7][8] Given its clinical relevance, the accurate quantification of aminoadipic acid in biological matrices is crucial for both basic research and clinical diagnostics.

The Role of this compound in Quantitative Analysis

In mass spectrometry-based quantitative analysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision.[9] this compound, a deuterated analog of aminoadipic acid, serves as an ideal internal standard for this purpose. By introducing a known amount of this compound into a biological sample at the beginning of the sample preparation process, it can effectively correct for variations in sample extraction, derivatization (if any), and instrument response.[9]

Since this compound is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. Its slightly higher mass, due to the presence of deuterium atoms, allows it to be distinguished from the unlabeled aminoadipic acid by the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach enables highly accurate and precise quantification of endogenous aminoadipic acid concentrations.

Metabolic Pathways Involving Aminoadipic Acid

Aminoadipic acid is a central metabolite in the degradation of lysine. The two primary pathways are the saccharopine and pipecolate pathways.

Lysine Degradation Pathways Lysine Degradation Pathways cluster_saccharopine Saccharopine Pathway (Liver) cluster_pipecolate Pipecolate Pathway (Brain) cluster_further_degradation Further Degradation Lysine1 L-Lysine Saccharopine Saccharopine Lysine1->Saccharopine Lysine-α-ketoglutarate reductase alpha_Aminoadipic_semialdehyde α-Aminoadipic-δ-semialdehyde Saccharopine->alpha_Aminoadipic_semialdehyde Saccharopine dehydrogenase alpha_Aminoadipic_acid1 α-Aminoadipic acid alpha_Aminoadipic_semialdehyde->alpha_Aminoadipic_acid1 α-Aminoadipic semialdehyde dehydrogenase alpha_Ketoadipic_acid α-Ketoadipic acid alpha_Aminoadipic_acid1->alpha_Ketoadipic_acid Aminotransferase Lysine2 L-Lysine Pipecolic_acid Pipecolic acid Lysine2->Pipecolic_acid Multiple steps alpha_Aminoadipic_acid2 α-Aminoadipic acid Pipecolic_acid->alpha_Aminoadipic_acid2 Multiple steps Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipic_acid->Glutaryl_CoA α-Ketoadipic acid dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple steps

Lysine Degradation Pathways

Experimental Protocols for Quantitative Analysis

The following sections detail a typical workflow for the quantitative analysis of aminoadipic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is adapted from a general method for amino acid analysis in plasma.[1]

Materials:

  • Human plasma collected in heparinized tubes

  • This compound internal standard solution (concentration to be optimized, typically in the range of 125-250 µmol/L)

  • 30% (w/v) Sulfosalicylic acid solution

  • Acetonitrile:water (90:10, v/v) with 0.5% formic acid and 1 mM ammonium formate (Mobile Phase B)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution.

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.

  • Add 2 µL of the this compound internal standard working solution.

  • Add 225 µL of Mobile Phase B.

  • Vortex the final mixture and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a published method for the analysis of a panel of amino acids and should be optimized for the specific instrument used.[10]

Liquid Chromatography (LC) Conditions: | Parameter | Value | | :--- | :--- | | Column | Raptor Polar X (2.7 µm, 100 mm x 2.1 mm ID) | | Guard Column | Raptor Polar X EXP (2.7 µm, 5 mm x 2.1 mm) | | Mobile Phase A | Water with 0.5% formic acid and 1 mM ammonium formate | | Mobile Phase B | Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate | | Gradient | Time (min) | %B | | | 0.00 | 96 | | | 2.00 | 96 | | | 10.00 | 30 | | | 10.01 | 5 | | | 11.00 | 5 | | | 11.01 | 96 | | | 13.00 | 96 | | Flow Rate | 0.3 mL/min | | Column Temperature | 35 °C | | Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

| Collision Gas | Argon (or other suitable gas) |

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Aminoadipic acid162.198.1Published transition.
This compound165.2101.1Predicted. The precursor ion is based on the molecular weight of the d3-labeled compound (164.17) plus a proton [M+H]+. The product ion is predicted based on a similar fragmentation pattern to the unlabeled compound, with a +3 Da shift. This transition should be experimentally confirmed and optimized on the specific mass spectrometer being used.
Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of aminoadipic acid.

ParameterValueReference
Calibration Range1 - 500 µmol/L[10]
Lower Limit of Quantification (LOQ)5 µmol/L
Retention Time~5.53 min
Internal Standard Concentration125 - 250 µmol/L (working solution)[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for quantitative analysis and the central role of aminoadipic acid in lysine metabolism.

Experimental_Workflow Quantitative Analysis Workflow Sample_Collection Plasma Sample Collection Add_IS Spike with This compound Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (Sulfosalicylic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution with Mobile Phase B Supernatant_Transfer->Dilution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Dilution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Quantitative Analysis Workflow

Aminoadipic_Acid_Signaling Aminoadipic Acid in Cellular Signaling Lysine Lysine AAA α-Aminoadipic acid Lysine->AAA Catabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction AAA->Mitochondrial_Dysfunction Implicated in Diabetes_Risk Increased Diabetes Risk AAA->Diabetes_Risk Biomarker for Cardiovascular_Disease Cardiovascular Disease AAA->Cardiovascular_Disease Associated with Neurological_Disorders Neurological Disorders AAA->Neurological_Disorders Associated with

Aminoadipic Acid in Cellular Signaling

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of aminoadipic acid in metabolic research. Its use as an internal standard in isotope dilution mass spectrometry allows for reliable measurement of this important biomarker, facilitating a deeper understanding of lysine metabolism and its role in various disease states. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement robust analytical methods for the study of aminoadipic acid in their own laboratories. It is important to reiterate that the MRM transition for this compound provided herein is predicted and requires experimental verification.

References

The Biological Significance of Deuterated Aminoadipic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core Biological Significance, and Research Applications of Deuterated Aminoadipic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological significance of deuterated aminoadipic acid, a stable isotope-labeled derivative of α-aminoadipic acid (AAA), an important intermediate in the metabolism of the essential amino acid lysine. The strategic substitution of hydrogen with deuterium atoms provides a powerful tool for researchers in various fields, including metabolic disease research, neurology, and drug development. This document outlines the metabolic context of aminoadipic acid, the principles of deuterium labeling, and the practical applications of deuterated aminoadipic acid, complete with experimental considerations and data presentation.

Introduction to α-Aminoadipic Acid (AAA)

α-Aminoadipic acid is a key metabolite in the saccharopine pathway, the primary route for lysine catabolism in mammals.[1][2] This pathway predominantly occurs in the liver and kidneys.[1] The metabolism of lysine converges to form α-aminoadipic acid, which is then further catabolized to acetyl-CoA, a central molecule in energy metabolism that enters the tricarboxylic acid (TCA) cycle.[2][3]

Recent research has highlighted the emerging role of AAA as a biomarker and a modulator of metabolic and neurological health.[2] Elevated levels of 2-aminoadipic acid have been identified as a predictor for the development of type 2 diabetes.[4][5] Interestingly, studies have also shown that administration of 2-AAA can lower fasting plasma glucose levels and enhance insulin secretion, suggesting a complex role in glucose homeostasis.[1][4] In the brain, lysine is metabolized via the pipecolate pathway, which also leads to the formation of α-aminoadipic acid, implicating it in neurological functions.[6]

The Role of Deuterium Labeling in Biological Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tracer in biological and medical research.[7][8] Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can alter the rate of chemical reactions—a phenomenon known as the Kinetic Isotope Effect (KIE).[9][10] This property is particularly useful in drug development to slow down metabolic processes at specific sites in a molecule, potentially improving its pharmacokinetic profile.[11][12]

Furthermore, the distinct mass of deuterated compounds allows for their precise detection and quantification by mass spectrometry (MS).[13][14] This makes deuterated molecules, such as deuterated aminoadipic acid, ideal internal standards for accurate quantification of their endogenous, non-labeled counterparts in complex biological samples.[13][14] They are also instrumental in metabolic flux analysis, enabling researchers to trace the fate of molecules through intricate metabolic pathways.[15][16]

Applications of Deuterated Aminoadipic Acid

The unique properties of deuterated aminoadipic acid make it a versatile tool for a range of research applications:

  • Metabolic Flux Analysis of the Lysine Catabolism Pathway: By introducing deuterated aminoadipic acid into a biological system, researchers can trace its conversion to downstream metabolites. This allows for the quantification of the flux through the lysine degradation pathway under various physiological or pathological conditions. This is crucial for understanding how this pathway is altered in metabolic diseases like diabetes and obesity.

  • Internal Standard for Quantitative Mass Spectrometry: Due to its chemical identity with endogenous α-aminoadipic acid, deuterated AAA is the gold standard for use as an internal standard in LC-MS/MS-based quantification.[13][14] Adding a known amount of the deuterated standard to a biological sample allows for precise and accurate measurement of the endogenous AAA concentration by correcting for variations in sample preparation and instrument response.[13][14]

  • Pharmacokinetic and Drug Metabolism Studies: In the context of drug development, if a drug candidate is metabolized to or interacts with the aminoadipic acid pathway, deuterated AAA can be used to study these interactions and the pharmacokinetic properties of related compounds.[11][17]

  • Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated aminoadipic acid can be used to investigate the mechanisms of enzymes involved in its metabolism. A significant KIE can indicate that the cleavage of a C-H (or C-D) bond is the rate-limiting step of the enzymatic reaction.[9][10]

Data Presentation

Quantitative data from studies utilizing deuterated aminoadipic acid should be presented in a clear and structured format to allow for easy interpretation and comparison.

ParameterDescriptionTypical UnitsExample Value
Endogenous AAA Concentration Concentration of α-aminoadipic acid in a biological matrix (e.g., plasma, tissue homogenate) as determined by LC-MS/MS using a deuterated internal standard.µmol/L or nmol/g tissue2.5 µmol/L
Metabolic Flux Rate The rate of conversion of deuterated aminoadipic acid to a downstream metabolite, indicating the activity of the metabolic pathway.nmol/h/mg protein15.2 nmol/h/mg protein
Kinetic Isotope Effect (KIE) The ratio of the reaction rate of the non-deuterated substrate to the deuterated substrate (kH/kD). A value greater than 1 indicates a normal KIE.Dimensionless2.8
Pharmacokinetic Parameter (Clearance) The rate at which a deuterated compound is removed from the body.L/h/kg0.5 L/h/kg

Experimental Protocols

Quantification of Endogenous α-Aminoadipic Acid using Deuterated Aminoadipic Acid as an Internal Standard

This protocol outlines a standard procedure for the analysis of α-aminoadipic acid in human plasma using protein precipitation and LC-MS/MS.

Materials:

  • Human plasma samples

  • Deuterated α-aminoadipic acid (e.g., Aminoadipic acid-d3) as an internal standard (IS)

  • α-Aminoadipic acid analytical standard

  • Acetonitrile with 0.1% formic acid (precipitation solvent)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the α-aminoadipic acid analytical standard and the deuterated internal standard in a suitable solvent (e.g., water).

    • Prepare a series of calibration standards by spiking blank plasma with the analytical standard to cover the expected concentration range.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Sample Preparation:

    • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid).

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable C18 column and a gradient elution with Mobile Phases A and B.

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions should be optimized for both compounds.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous α-aminoadipic acid and the deuterated internal standard.

    • Calculate the peak area ratio (analyte area / internal standard area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of α-aminoadipic acid in the unknown samples from the calibration curve.

Metabolic Flux Analysis of the Lysine Catabolism Pathway

This protocol provides a general workflow for tracing the metabolism of deuterated aminoadipic acid in a cell culture model.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes)

  • Cell culture medium

  • Deuterated α-aminoadipic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells to a desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of deuterated α-aminoadipic acid.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline.

    • Quench the metabolism and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Collect the cell extracts and centrifuge to remove cell debris.

  • LC-MS/MS Analysis:

    • Analyze the cell extracts by LC-MS/MS to identify and quantify the deuterated α-aminoadipic acid and its downstream metabolites.

    • Use full scan and tandem MS (MS/MS) to confirm the identity of the labeled metabolites based on their mass and fragmentation patterns.

  • Data Analysis:

    • Determine the fractional labeling of each metabolite at each time point.

    • Use metabolic flux analysis software to model the data and calculate the flux rates through the different steps of the lysine catabolism pathway.

Visualizations of Key Pathways and Workflows

Lysine_Catabolism_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_Ketoglutarate alpha_Ketoglutarate alpha_Ketoglutarate->Saccharopine alpha_Aminoadipic_Semialdehyde α-Aminoadipic Semialdehyde Saccharopine->alpha_Aminoadipic_Semialdehyde Saccharopine dehydrogenase alpha_Aminoadipic_Acid α-Aminoadipic Acid alpha_Aminoadipic_Semialdehyde->alpha_Aminoadipic_Acid Aminoadipic semialdehyde dehydrogenase alpha_Ketoadipic_Acid α-Ketoadipic Acid alpha_Aminoadipic_Acid->alpha_Ketoadipic_Acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipic_Acid->Glutaryl_CoA α-Ketoadipate dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The Saccharopine Pathway of Lysine Catabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Deuterated α-Aminoadipic Acid (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for Quantification of α-Aminoadipic Acid.

Conclusion

Deuterated aminoadipic acid is a powerful and versatile tool for researchers and drug development professionals. Its application as an internal standard ensures the accuracy of quantitative studies of endogenous α-aminoadipic acid, a metabolite of growing clinical interest. Furthermore, its use as a metabolic tracer provides invaluable insights into the dynamics of the lysine catabolism pathway, which is implicated in a range of metabolic and neurological disorders. The principles and protocols outlined in this guide provide a solid foundation for the effective implementation of deuterated aminoadipic acid in research and development, ultimately contributing to a deeper understanding of its biological significance and its role in human health and disease.

References

Aminoadipic Acid-d3 in Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Aminoadipic acid-d3 (AAA-d3) in metabolomics, with a focus on its use as an internal standard for quantitative analysis and its potential role in metabolic flux studies. This document details experimental protocols, presents data in a structured format, and includes visualizations of key workflows to support researchers in this field.

Introduction to Aminoadipic Acid and its Significance

2-Aminoadipic acid (2-AAA) is a dicarboxylic amino acid that serves as an intermediate in the metabolism of the essential amino acid lysine. Recent metabolomics studies have identified 2-AAA as a potential biomarker for several metabolic diseases, including diabetes and cardiovascular disease. Its concentration in biological fluids can reflect alterations in lysine metabolism and broader metabolic dysregulation. Given its clinical relevance, accurate and precise quantification of 2-AAA is crucial for both basic research and clinical applications.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they effectively correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1] this compound, a deuterated analog of 2-AAA, is an ideal internal standard for the accurate quantification of endogenous 2-AAA.

Core Applications of this compound in Metabolomics

The primary applications of this compound in metabolomics fall into two main categories:

  • Stable Isotope Dilution Mass Spectrometry (SID-MS) for Accurate Quantification: AAA-d3 is used as an internal standard to precisely measure the concentration of endogenous 2-AAA in various biological matrices such as plasma, serum, and urine.

  • Metabolic Flux Analysis: While less common, deuterium-labeled amino acids like AAA-d3 can potentially be used as tracers to study the dynamics of lysine metabolism and related pathways.

Quantitative Analysis of 2-Aminoadipic Acid using Stable Isotope Dilution LC-MS/MS

This section provides a detailed methodology for the quantification of 2-AAA in human plasma using AAA-d3 as an internal standard.

Experimental Protocol

3.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound in water, e.g., at 1 µg/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar 2-AAA. An example would be a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous mobile phase. A typical gradient might start at 85% B, hold for 1 minute, decrease to 20% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following table outlines the MRM transitions for 2-AAA and its d3-labeled internal standard. The precursor ion is the protonated molecule [M+H]+, and the product ions are characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Aminoadipic Acid162.198.115
162.170.120
This compound (Internal Standard) 165.1 101.1 15
165.1 73.1 20

Note: The MRM transitions for this compound are inferred from the fragmentation pattern of the unlabeled compound, accounting for the mass shift of the three deuterium atoms. Optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Presentation: Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (2-AAA) to the peak area of the internal standard (AAA-d3) against the known concentration of the analyte in the calibration standards.

Table 1: Representative Calibration Curve Data for 2-Aminoadipic Acid in Human Plasma

Calibrator Concentration (µM)Peak Area Ratio (2-AAA / AAA-d3)
0.10.021
0.50.105
1.00.212
5.01.058
10.02.115
25.05.289
50.010.576

Linear Regression: y = 0.211x + 0.002 Correlation Coefficient (R²): 0.9995

Table 2: Quantification of 2-Aminoadipic Acid in Human Plasma Samples

Sample IDPeak Area Ratio (2-AAA / AAA-d3)Calculated Concentration (µM)
Control 10.4532.14
Control 20.5122.42
Patient A1.2345.84
Patient B1.5677.42

Note: The data presented in these tables are for illustrative purposes and represent typical results that can be obtained using this methodology.

Visualization of Workflows

Stable Isotope Dilution Workflow for Targeted Metabolomics

The following diagram illustrates the key steps in the quantitative analysis of 2-aminoadipic acid using a stable isotope-labeled internal standard.

SIDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (HILIC) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification of Endogenous 2-AAA Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Workflow for targeted quantification using stable isotope dilution.
Conceptual Diagram of Metabolic Flux Analysis

This diagram outlines the conceptual workflow for a metabolic flux experiment using a labeled substrate like this compound to trace its metabolic fate.

Metabolic_Flux_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Modeling CellCulture Cell Culture or In Vivo Model LabeledSubstrate Introduce Labeled Substrate (e.g., this compound) CellCulture->LabeledSubstrate Incubation Time-Course Incubation LabeledSubstrate->Incubation MetaboliteExtraction Metabolite Extraction Incubation->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS IsotopologueDetection Detection of Labeled Downstream Metabolites LCMS->IsotopologueDetection IsotopomerDistribution Isotopomer Distribution Analysis IsotopologueDetection->IsotopomerDistribution FluxCalculation Metabolic Flux Calculation IsotopomerDistribution->FluxCalculation PathwayVisualization Pathway Visualization and Interpretation FluxCalculation->PathwayVisualization

References

The Role of Aminoadipic Acid-d3 in Advanced Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Oxidation and Aminoadipic Acid

In the landscape of proteomics, the study of post-translational modifications (PTMs) is paramount to understanding the intricate functionalities of proteins. Among these modifications, oxidative damage to proteins is a critical area of investigation, as it is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and diabetes. A key biomarker for this oxidative stress is 2-aminoadipic acid (AAA), a non-proteinogenic amino acid formed from the irreversible oxidation of lysine residues within proteins. The accumulation of aminoadipic acid serves as a dosimeter of cumulative oxidative damage, making its accurate quantification essential for both basic research and clinical diagnostics.

This technical guide delves into the pivotal role of Aminoadipic acid-d3, a stable isotope-labeled analogue of aminoadipic acid, in enabling precise and reliable quantification of this crucial biomarker in complex biological samples. Through the application of isotope dilution mass spectrometry, this compound has become an indispensable tool for researchers seeking to unravel the complexities of oxidative stress and its impact on the proteome.

Core Principle: Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex mixtures. The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively correcting for experimental variability.

The Function of this compound in Proteomics

The primary and most critical function of this compound in proteomics research is to serve as an internal standard for the accurate quantification of 2-aminoadipic acid . Its application is central to studies investigating protein oxidation and carbonyl stress.

By spiking a biological sample with a known concentration of this compound, researchers can use mass spectrometry to determine the precise amount of endogenous, unlabeled aminoadipic acid. This is particularly crucial when analyzing complex biological matrices such as plasma, tissue homogenates, or protein hydrolysates, where matrix effects and sample processing can introduce significant variability.

The use of this compound offers several key advantages:

  • Enhanced Accuracy and Precision: It corrects for variations in sample extraction, derivatization efficiency, injection volume, and ionization suppression in the mass spectrometer.

  • Reliable Quantification of a Key Biomarker: Enables the accurate measurement of a critical marker of oxidative protein damage.

  • Facilitation of Longitudinal and Comparative Studies: Provides the consistency needed to compare aminoadipic acid levels across different samples, time points, or experimental conditions.

Quantitative Data on Aminoadipic Acid

The quantification of aminoadipic acid in various biological contexts provides valuable insights into the extent of oxidative stress. The following table summarizes representative quantitative data for aminoadipic acid levels found in human plasma, illustrating the differences observed in various health states.

Biological MatrixConditionMean Concentration (μmol/mmol Lysine)Reference
Human PlasmaHealthy Controls0.1 - 0.5Generic representative values
Human PlasmaDiabetes Mellitus0.5 - 2.0Generic representative values
Human PlasmaEnd-Stage Renal Disease1.0 - 5.0Generic representative values

Note: The values presented are illustrative and can vary depending on the specific study, cohort, and analytical methodology.

Experimental Protocols

Protocol 1: Quantification of Aminoadipic Acid in Protein Hydrolysates using GC-MS and this compound Internal Standard

This protocol outlines a general procedure for the quantification of aminoadipic acid in protein samples using gas chromatography-mass spectrometry (GC-MS) with an this compound internal standard.

1. Sample Preparation and Protein Hydrolysis: a. To 1 mg of the protein sample, add a known amount of this compound (e.g., 1 nmol). b. Add 1 mL of 6 M HCl. c. Heat the mixture at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into its constituent amino acids. d. After hydrolysis, evaporate the HCl under a stream of nitrogen gas. e. Re-dissolve the amino acid residue in 1 mL of ultrapure water.

2. Derivatization: a. Take a 100 µL aliquot of the dissolved amino acid mixture. b. Evaporate to dryness. c. Add 100 µL of isopropanol and 50 µL of acetyl chloride and heat at 100°C for 1 hour to form the isopropylester derivatives. d. Evaporate the reagents. e. Add 100 µL of dichloromethane and 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 65°C for 30 minutes to form the N(O,S)-pentafluoropropionyl derivatives. f. Evaporate the reagents and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute. d. Mass Spectrometer: Operate in electron ionization (EI) mode. e. Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for the derivatized endogenous aminoadipic acid and the this compound internal standard.

4. Data Analysis: a. Integrate the peak areas for the selected ions of both the endogenous aminoadipic acid and the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. c. Determine the concentration of aminoadipic acid in the original sample using a calibration curve prepared with known concentrations of unlabeled aminoadipic acid and a fixed concentration of the this compound internal standard.

Visualizations

Signaling Pathway: Formation of Aminoadipic Acid

G Formation of Aminoadipic Acid via Lysine Oxidation Lysine Lysine Residue in Protein Allysine Allysine (α-aminoadipic-δ-semialdehyde) Lysine->Allysine Oxidative Deamination ROS Reactive Oxygen Species (ROS) ROS->Allysine AAA 2-Aminoadipic Acid Allysine->AAA Further Oxidation G Workflow for Aminoadipic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Protein Extract) Spike Spike with This compound (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition (Peak Area Ratio) GCMS->Data Quant Quantification using Calibration Curve Data->Quant

Sourcing and Application of High-Purity Aminoadipic Acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled compounds is paramount for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of sourcing high-purity Aminoadipic acid-d3, a deuterated analogue of an important intermediate in lysine metabolism. This document details available suppliers, presents a general experimental framework for its use in metabolic studies, and illustrates its relevance in biological pathways.

Sourcing High-Purity this compound

The acquisition of high-purity this compound is the initial and critical step for any research application. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. The following table summarizes key information from prominent vendors.

SupplierProduct NamePurityIsotopic PurityCatalog Number
MedchemExpress This compound>98%Not specifiedHY-113328-D3
Cambridge Isotope Laboratories, Inc. DL-2-Aminoadipic acid (2,5,5-D3, 98%)98%98% (D)DLM-9799
Veeprho Rac Alpha-Aminoadipic Acid-D4Not specifiedNot specifiedNot specified

Note: Purity and isotopic enrichment levels should always be confirmed with the supplier for each specific lot.

The Role of Aminoadipic Acid in Lysine Metabolism

Aminoadipic acid is a key intermediate in the catabolism of the essential amino acid lysine. Understanding this pathway is crucial for interpreting data from studies using this compound as a tracer. The degradation of lysine primarily occurs in the mitochondria and involves a series of enzymatic reactions.

The following diagram illustrates the central role of α-aminoadipate in the lysine degradation pathway.

Lysine_Metabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Aminoadipic_semialdehyde Saccharopine dehydrogenase Aminoadipic_acid α-Aminoadipic acid Aminoadipic_semialdehyde->Aminoadipic_acid Aminoadipic semialdehyde dehydrogenase Ketoadipic_acid α-Ketoadipic acid Aminoadipic_acid->Ketoadipic_acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Ketoadipic_acid->Glutaryl_CoA α-Ketoadipic acid dehydrogenase Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Multiple steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Tracer_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Tracer_Prep Tracer Preparation (this compound in sterile saline) Administration Tracer Administration (Intravenous bolus or infusion) Tracer_Prep->Administration Blood_Sampling Timed Blood Sampling Administration->Blood_Sampling Urine_Collection Timed Urine Collection Administration->Urine_Collection Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Derivatization Sample Derivatization (optional) Urine_Collection->Sample_Derivatization Plasma_Separation->Sample_Derivatization MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Sample_Derivatization->MS_Analysis Data_Analysis Data Analysis (Isotopic enrichment calculation) MS_Analysis->Data_Analysis Flux_Analysis_Logic Tracer_Input Known Input (this compound) Metabolic_Network Biological System (Metabolic Network) Tracer_Input->Metabolic_Network Introduction of tracer Labeled_Metabolites Labeled Downstream Metabolites Metabolic_Network->Labeled_Metabolites Metabolic conversion Analytical_Measurement Analytical Measurement (Mass Spectrometry) Labeled_Metabolites->Analytical_Measurement Detection of isotopic enrichment Flux_Calculation Metabolic Flux Calculation Analytical_Measurement->Flux_Calculation Data for modeling

Methodological & Application

Application Note: Quantification of Aminoadipic Acid-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Aminoadipic acid-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this stable isotope-labeled amino acid, often used as an internal standard in metabolic studies.

Introduction

α-Aminoadipic acid is a key intermediate in the metabolism of the essential amino acid lysine.[1] Its levels in biological fluids can be indicative of certain metabolic states and have been implicated as a potential biomarker for predicting the development of diabetes. Stable isotope-labeled internal standards, such as this compound, are crucial for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays by compensating for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the analysis of this compound in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is utilized for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold 10% (w/v) sulfosalicylic acid in water.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a HILIC column to ensure good retention and peak shape for the polar analyte.

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B for 1 min, linear gradient to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B in 0.1 min, and re-equilibrate for 2.9 min.
Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection of this compound in positive ionization mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The MRM transitions for this compound are calculated based on the known transitions for the unlabeled compound. The precursor ion is expected to have an m/z of 165.1, reflecting the addition of three deuterium atoms to the molecular weight of aminoadipic acid (162.1 g/mol ). The product ions are also expected to show a +3 Da shift. Note: These transitions should be experimentally confirmed and optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)165.1101.25015
This compound (Qualifier)165.1147.15010
Aminoadipic acid (for reference)162.198.25015

Quantitative Data

The following tables summarize the expected performance characteristics of the method based on published data for the analysis of aminoadipic acid in biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (µM)LLOQ (µM)Correlation Coefficient (r²)
Aminoadipic acid1 - 500[2]1>0.99[2]

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Aminoadipic acidLow QC< 15< 15± 15
Medium QC< 15< 15± 15
High QC< 15< 15± 15

(Based on typical acceptance criteria for bioanalytical method validation)

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow for this protocol and the metabolic context of aminoadipic acid.

experimental_workflow plasma Plasma Sample (100 µL) precipitation Protein Precipitation (400 µL 10% SSA) plasma->precipitation Add centrifugation Centrifugation (14,000 x g, 10 min) precipitation->centrifugation Vortex & Spin supernatant Supernatant Transfer centrifugation->supernatant Collect lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway lysine Lysine saccharopine Saccharopine lysine->saccharopine alpha_aminoadipate_semialdehyde α-Aminoadipate semialdehyde saccharopine->alpha_aminoadipate_semialdehyde alpha_aminoadipic_acid α-Aminoadipic acid alpha_aminoadipate_semialdehyde->alpha_aminoadipic_acid alpha_ketoadipate α-Ketoadipate alpha_aminoadipic_acid->alpha_ketoadipate Transamination glutaryl_coa Glutaryl-CoA alpha_ketoadipate->glutaryl_coa acetoacetyl_coa Acetoacetyl-CoA glutaryl_coa->acetoacetyl_coa

Caption: Simplified metabolic pathway of lysine degradation showing the position of α-Aminoadipic acid.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for metabolic research and biomarker validation studies.

References

Application Notes and Protocols for the Use of Aminoadipic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipic acid (AAA), a key intermediate in the metabolism of lysine, has garnered significant interest as a potential biomarker for predicting the risk of developing diabetes and its role in various metabolic disorders.[1][2] Accurate and precise quantification of endogenous levels of aminoadipic acid in biological matrices is crucial for advancing research in these areas. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry-based assays, as it effectively compensates for variations in sample preparation and instrument response.[3]

Aminoadipic acid-d3 is the deuterium-labeled analog of aminoadipic acid and serves as an ideal internal standard for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus leading to highly reliable and accurate results.[3]

These application notes provide a detailed protocol for the quantification of aminoadipic acid in human plasma using this compound as an internal standard. The described method is intended for research use only.

Biological Relevance of Aminoadipic Acid

Aminoadipic acid is a crucial intermediate in the saccharopine pathway, the primary route for lysine degradation in mammals.[4] This pathway is essential for maintaining lysine homeostasis. Dysregulation of lysine metabolism and elevated levels of aminoadipic acid have been linked to an increased risk of developing type 2 diabetes, with elevated levels detectable up to 12 years before the onset of the disease.[1][2] This makes aminoadipic acid a promising early biomarker for identifying at-risk individuals.

Lysine Degradation Pathway

The following diagram illustrates the key steps in the lysine degradation pathway, highlighting the position of α-aminoadipic acid.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase Aminoadipate_semialdehyde L-α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Saccharopine dehydrogenase Aminoadipic_acid L-α-Aminoadipic acid Aminoadipate_semialdehyde->Aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase Ketoadipic_acid α-Ketoadipic acid Aminoadipic_acid->Ketoadipic_acid Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA Ketoadipic_acid->Glutaryl_CoA α-Ketoadipate dehydrogenase TCA_cycle TCA Cycle Glutaryl_CoA->TCA_cycle

Lysine Degradation Pathway

Experimental Protocol: Quantification of Aminoadipic Acid in Human Plasma

This protocol outlines a robust LC-MS/MS method for the sensitive and specific quantification of aminoadipic acid in human plasma samples.

Materials and Reagents
  • α-Aminoadipic acid (analytical standard)

  • α-Aminoadipic acid-d3 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 5-sulfosalicylic acid (SSA) solution (30% w/v in water)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-aminoadipic acid and α-aminoadipic acid-d3 in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the α-aminoadipic acid primary stock solution with water:acetonitrile (80:20, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the α-aminoadipic acid-d3 primary stock solution with water:acetonitrile (80:20, v/v).

Sample Preparation (Protein Precipitation)

The following workflow diagram illustrates the sample preparation procedure.

Sample_Preparation_Workflow start Start plasma_sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) start->plasma_sample add_is Add 10 µL of This compound IS plasma_sample->add_is add_ssa Add 5 µL of 30% SSA add_is->add_ssa vortex Vortex for 30 seconds add_ssa->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer_supernatant Transfer 50 µL of Supernatant centrifuge->transfer_supernatant dilute Add 450 µL of Mobile Phase A transfer_supernatant->dilute inject Inject 5 µL into LC-MS/MS dilute->inject end End inject->end

References

Application Note: Quantitative Analysis of α-Aminoadipic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Aminoadipic acid (α-AAA), a key intermediate in the lysine degradation pathway, is gaining increasing interest as a potential biomarker for various metabolic disorders. Accurate and robust quantification of α-AAA in complex biological matrices is crucial for clinical research and drug development. This application note describes a detailed protocol for the determination of α-AAA in plasma and other biological fluids using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of α-aminoadipic acid-d3 (α-AAA-d3) as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This methodology is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important analyte.

Principle

The method is based on the principle of isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (α-AAA-d3) is added to the sample at the beginning of the preparation process.[1] This standard behaves chemically and physically identically to the endogenous analyte (α-AAA) throughout extraction, derivatization (if performed), and ionization.[1] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, independent of sample recovery.[2] Sample preparation involves protein precipitation to remove high molecular weight interferences, followed by direct analysis or derivatization to enhance chromatographic retention and sensitivity.

Materials and Reagents

  • α-Aminoadipic acid (≥98% purity)

  • α-Aminoadipic acid-d3 (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA, ≥99%)

  • Sulfosalicylic acid (SSA, ≥99%)

  • Ammonium formate (≥99%)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Experimental Protocols

Two primary protocols are presented: a direct injection (underivatized) method and a method involving pre-column derivatization for enhanced sensitivity.

Protocol 1: Direct Injection (Underivatized) Method

This method is rapid and suitable for high-throughput analysis where sufficient sensitivity is achievable.

1. Preparation of Stock and Working Solutions:

  • α-AAA Stock Solution (1 mg/mL): Accurately weigh and dissolve α-aminoadipic acid in LC-MS grade water.
  • α-AAA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve α-aminoadipic acid-d3 in LC-MS grade water.
  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the α-AAA stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).
  • IS Working Solution (e.g., 10 µg/mL): Dilute the α-AAA-d3 stock solution with LC-MS grade water.

2. Sample Preparation:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of the IS working solution to each tube and vortex briefly.
  • Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins.[3]
  • Vortex vigorously for 30 seconds.
  • Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar analytes like amino acids.[3]
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Develop a suitable gradient to achieve separation from other endogenous compounds.
  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
  • SRM Transitions:
  • α-AAA: Q1 m/z 162.1 → Q3 m/z 98.1[4]
  • α-AAA-d3: Q1 m/z 165.1 → Q3 m/z 101.1 (predicted)

Protocol 2: Derivatization Method (for Enhanced Sensitivity)

This protocol is recommended when higher sensitivity is required. Derivatization with reagents like dimethylaminobutyryl succinimide (DMABS) can improve chromatographic properties and ionization efficiency.[5]

1. Preparation of Stock and Working Solutions:

  • Follow step 1 from Protocol 1.
  • Derivatization Reagent Solution: Prepare the derivatization reagent (e.g., 1 mg/mL DMABS in ACN) and a corresponding borate buffer (pH 9.0).

2. Sample Preparation:

  • Follow steps 2a-2f from Protocol 1.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 50 µL of borate buffer (pH 9.0).
  • Add 50 µL of the derivatization reagent solution.
  • Vortex and incubate at 60°C for 30 minutes.
  • After incubation, add 10 µL of 1% formic acid to stop the reaction.
  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically used for the analysis of derivatized amino acids.[6]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Develop a suitable gradient for the separation of the derivatized analytes.
  • Mass Spectrometer: Operate in positive ESI mode with SRM.
  • SRM Transitions: The m/z values for the derivatized α-AAA and α-AAA-d3 will need to be determined empirically based on the derivatizing agent used.

Data Presentation

The following table summarizes typical quantitative performance data for amino acid analysis by LC-MS/MS. The exact values will vary depending on the specific instrumentation and methodology used.

ParameterDirect Injection (Underivatized)Derivatization Method
Linearity Range 1 - 500 µmol/L[7]0.1 - 100 µmol/L
Limit of Quantification (LOQ) 1 µmol/L[8]5.4 - 91 fmol[9]
Intra-day Precision (%CV) < 5%[10]< 10%
Inter-day Precision (%CV) < 15%[10]< 15%
Accuracy (% Bias) ± 15%± 15%
Recovery > 85%> 85%

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 Sample Preparation (Direct Injection) start Plasma Sample add_is Add α-AAA-d3 Internal Standard start->add_is precip Protein Precipitation (ACN/FA) add_is->precip vortex Vortex & Incubate precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for direct injection analysis of α-AAA.

G cluster_1 Sample Preparation (Derivatization) start Plasma Sample add_is Add α-AAA-d3 Internal Standard start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Buffer dry->reconstitute derivatize Add Derivatization Reagent & Incubate reconstitute->derivatize stop_rxn Stop Reaction derivatize->stop_rxn analysis LC-MS/MS Analysis stop_rxn->analysis

References

Application Note: Quantification of Aminoadipic Acid in Plasma using a d3-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminoadipic acid (AAA), a product of lysine and tryptophan metabolism, is gaining significant attention as a promising biomarker.[1] Elevated plasma levels of 2-aminoadipic acid (2-AAA) have been strongly associated with an increased risk of developing type 2 diabetes and cardiovascular disease.[2][3] Studies, such as data from the Framingham Heart Study, have indicated that individuals with higher concentrations of 2-AAA may have a significantly greater risk of developing diabetes over a 12-year period.[1][4] This has positioned 2-AAA as a key metabolite for risk stratification and for monitoring the efficacy of therapeutic interventions in the context of metabolic disorders.

Accurate and precise quantification of 2-AAA in plasma is therefore crucial for advancing research and drug development in this area. This application note provides a detailed protocol for the quantification of 2-aminoadipic acid in human plasma using a stable isotope-labeled (d3) internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a d3-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and reproducibility.[5]

Signaling Pathways and Metabolic Context

To understand the significance of measuring aminoadipic acid, it's essential to visualize its place in metabolic pathways. The following diagram illustrates the simplified pathway of lysine degradation, highlighting the formation of α-aminoadipic acid.

Simplified Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->alpha_Aminoadipic_semialdehyde alpha_Aminoadipic_acid α-Aminoadipic acid alpha_Aminoadipic_semialdehyde->alpha_Aminoadipic_acid alpha_Ketoadipic_acid α-Ketoadipic acid alpha_Aminoadipic_acid->alpha_Ketoadipic_acid Acetyl_CoA Acetyl-CoA alpha_Ketoadipic_acid->Acetyl_CoA

Figure 1: Simplified metabolic pathway showing the generation of α-aminoadipic acid from lysine.

Experimental Protocol

This protocol outlines a robust method for the quantification of 2-aminoadipic acid in plasma, adapted from established methodologies for amino acid analysis.[2][3][4][6]

Materials and Reagents
  • Analytes and Internal Standard:

    • DL-2-Aminoadipic acid (Sigma-Aldrich or equivalent)

    • DL-2-Aminoadipic acid (2,5,5-D3, 98%) (Cambridge Isotope Laboratories, Inc., DLM-9799-0.1 or equivalent)[7]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Sulfosalicylic acid (Sigma-Aldrich or equivalent)

    • Ammonium formate (Sigma-Aldrich or equivalent)

  • Plasma:

    • Human plasma (K2-EDTA as anticoagulant is recommended)

    • Pooled human plasma for calibration standards and quality controls

Equipment
  • Liquid Chromatograph (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Thermo Scientific TSQ series, Sciex Triple Quad series)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2-aminoadipic acid and d3-2-aminoadipic acid in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 2-aminoadipic acid by serial dilution of the stock solution with water. These will be used to spike into plasma for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the d3-2-aminoadipic acid stock solution with water to a final concentration of 1 µg/mL.

Sample Preparation

The following workflow diagram illustrates the sample preparation procedure.

Sample Preparation Workflow Start Plasma Sample (100 µL) Add_IS Add d3-AAA Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., 10 µL 30% Sulfosalicylic Acid) Add_IS->Protein_Precipitation Vortex_Incubate Vortex and Incubate (e.g., 4°C for 30 min) Protein_Precipitation->Vortex_Incubate Centrifuge Centrifuge (e.g., 12,000 rpm for 5 min) Vortex_Incubate->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Dilution Dilute with Mobile Phase A Supernatant_Transfer->Dilution LC_MS_Analysis Inject into LC-MS/MS Dilution->LC_MS_Analysis

References

GC-MS Method for the Quantification of Aminoadipic Acid Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Aminoadipic acid (AAA) is a dicarboxylic amino acid that serves as a key intermediate in the metabolism of lysine.[1][2] It is involved in both the biosynthesis and degradation pathways of this essential amino acid.[1][2] Emerging research has highlighted α-aminoadipate as a novel predictor for the development of diabetes and a potential modulator of glucose homeostasis in humans.[1] Given its clinical and metabolic significance, accurate and robust methods for the quantification of aminoadipic acid in biological matrices are of great interest to researchers, scientists, and drug development professionals.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like aminoadipic acid. However, due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[3] This application note details a comprehensive GC-MS method for the sensitive and specific quantification of aminoadipic acid in biological samples, utilizing aminoadipic acid-d3 as a stable isotope-labeled internal standard for enhanced accuracy and precision.[4]

Principle

This method involves the extraction of aminoadipic acid from the sample matrix, followed by a two-step derivatization process. The carboxylic acid groups are first esterified, and then the amino group is acylated. The resulting derivative is then analyzed by GC-MS in selected ion monitoring (SIM) mode for sensitive and specific detection. The use of this compound as an internal standard, which is added at the beginning of the sample preparation, corrects for any variability during the extraction, derivatization, and analysis steps, ensuring high accuracy and reproducibility.[4]

Materials and Reagents

  • Aminoadipic acid standard

  • This compound (internal standard)

  • Methanol, anhydrous

  • Acetyl chloride

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium sulfate, anhydrous

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Experimental Protocols

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect biological samples (e.g., 100 µL of plasma or urine) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. To each sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Protein Precipitation (for plasma/serum): Add 4 volumes of ice-cold methanol to the sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure

This protocol describes a two-step derivatization to form the N-pentafluoropropionyl (PFP) methyl ester derivative.

  • Esterification:

    • To the dried extract, add 100 µL of a freshly prepared solution of 3 M HCl in methanol (prepared by slowly adding acetyl chloride to ice-cold anhydrous methanol).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: SIM Ions for Quantification
AnalyteDerivatizationQuantifier Ion (m/z)Qualifier Ion (m/z)
Aminoadipic acidPFP, Methyl Ester346286
This compoundPFP, Methyl Ester349289

Note: The exact m/z values for the deuterated standard should be confirmed by infusion and fragmentation analysis, but a +3 Da shift is predicted for the primary fragments containing the deuterium labels.

Table 2: Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.5 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90-110%

Mandatory Visualizations

signaling_pathway cluster_lysine_degradation Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate semialdehyde Saccharopine->Aminoadipate_semialdehyde alpha_Aminoadipate α-Aminoadipic acid Aminoadipate_semialdehyde->alpha_Aminoadipate alpha_Ketoadipate α-Ketoadipate alpha_Aminoadipate->alpha_Ketoadipate Acetyl_CoA Acetyl-CoA alpha_Ketoadipate->Acetyl_CoA

Caption: Lysine degradation pathway leading to the formation of α-aminoadipic acid.

experimental_workflow start Biological Sample (e.g., Plasma) spike Spike with This compound start->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge dry1 Dry Supernatant centrifuge->dry1 esterify Esterification (HCl in Methanol) dry1->esterify dry2 Dry Down esterify->dry2 acylate Acylation (PFPA) dry2->acylate dry3 Dry Down acylate->dry3 reconstitute Reconstitute (Ethyl Acetate) dry3->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms

Caption: Workflow for the GC-MS analysis of aminoadipic acid.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of aminoadipic acid in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variations in sample preparation and analysis. This method is well-suited for applications in clinical research, metabolomics, and drug development where the accurate measurement of aminoadipic acid is crucial. The detailed protocol and clear workflow can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Application Note: Incorporating Aminoadipic Acid-d3 in Targeted Metabolomics Panels for Enhanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the incorporation of 2-aminoadipic acid-d3 (AAA-d3) as an internal standard in targeted metabolomics panels for the accurate quantification of endogenous 2-aminoadipic acid (AAA). AAA is a key intermediate in lysine metabolism and a potential biomarker for several pathological conditions, including diabetes and cardiovascular diseases.[1][2] The use of a stable isotope-labeled internal standard, such as AAA-d3, is crucial for correcting for variability in sample preparation and mass spectrometric analysis, thereby ensuring high accuracy and precision.[3] This document details the experimental workflow, from sample preparation to LC-MS/MS analysis and data processing, and includes representative quantitative data. The methodologies provided are intended for researchers, scientists, and drug development professionals engaged in targeted metabolomics.

Introduction

2-Aminoadipic acid (AAA) is a metabolite in the principal biochemical pathway of lysine.[1] It serves as an intermediate in both the degradation and biosynthesis of lysine.[1] Emerging research has identified AAA as a potential biomarker for predicting the risk of developing diabetes and as a modulator of glucose homeostasis.[1][2] Given its clinical relevance, the accurate and precise quantification of AAA in biological matrices is of significant interest.

Targeted metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the quantification of specific metabolites.[3] The gold standard for quantification in targeted LC-MS/MS is the use of stable isotope-labeled internal standards (SIL-IS) through isotope dilution mass spectrometry (IDMS).[4] A SIL-IS, such as AAA-d3, is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of AAA-d3 to each sample at the beginning of the workflow, any sample loss during preparation or variations in instrument response can be normalized, leading to highly reliable quantification.[3][4]

This application note provides a detailed protocol for integrating AAA-d3 into a targeted amino acid panel for the robust quantification of AAA in human plasma.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of lysine degradation, the experimental workflow for sample analysis, and the logical relationship for quantification.

lysine_degradation_pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Allysine Allysine Saccharopine->Allysine Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Allysine->Aminoadipate_semialdehyde aminoadipate-semialdehyde dehydrogenase Aminoadipic_acid α-Aminoadipic acid Aminoadipate_semialdehyde->Aminoadipic_acid Ketoadipate α-Ketoadipate Aminoadipic_acid->Ketoadipate 2-aminoadipate transaminase Acetoacetate Acetoacetate Ketoadipate->Acetoacetate

Caption: Lysine Degradation Pathway

experimental_workflow start Plasma Sample Collection add_is Addition of Aminoadipic acid-d3 Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental Workflow for Sample Analysis

quantification_logic cluster_0 LC-MS/MS Data Acquisition cluster_1 Calibration Curve peak_area_analyte Peak Area of Aminoadipic Acid (Endogenous) response_ratio_sample Calculate Response Ratio for Unknown Sample peak_area_analyte->response_ratio_sample peak_area_is Peak Area of This compound (IS) peak_area_is->response_ratio_sample cal_standards Calibration Standards with Known Analyte Concentrations and Fixed IS Concentration response_ratio_cal Response Ratio = (Analyte Area / IS Area) cal_standards->response_ratio_cal cal_curve Plot Response Ratio vs. Analyte Concentration response_ratio_cal->cal_curve quantification Determine Concentration of Endogenous Aminoadipic Acid from Calibration Curve cal_curve->quantification response_ratio_sample->quantification

Caption: Quantification Logic Diagram

Experimental Protocols

Materials and Reagents
  • 2-Aminoadipic acid (Sigma-Aldrich, Cat. No. A6407 or equivalent)

  • 2-Aminoadipic acid-d3 (Commercially available or custom synthesis)

  • LC-MS grade acetonitrile (Fisher Scientific or equivalent)

  • LC-MS grade methanol (Fisher Scientific or equivalent)

  • LC-MS grade water (Fisher Scientific or equivalent)

  • Formic acid, LC-MS grade (Thermo Scientific or equivalent)

  • Human plasma (BioIVT or equivalent)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Sample Preparation

This protocol is optimized for the analysis of free aminoadipic acid in human plasma.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a concentration of 1 µg/mL.

  • Aliquoting and Spiking:

    • Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution to each tube.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 180 µL of the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be optimized for the specific mass spectrometer being used. The transition for this compound is proposed based on a +3 Da shift in the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Aminoadipic Acid162.198.15015
This compound165.198.15015

Data Presentation and Quantitative Analysis

Calibration and Quantification

A calibration curve should be prepared using a series of known concentrations of aminoadipic acid spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. The concentration of aminoadipic acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Representative Quantitative Data

The following table summarizes typical performance characteristics for the quantitative analysis of aminoadipic acid using this method.

ParameterResult
Linear Range 1 - 500 µM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

The following table shows representative concentration data from a hypothetical analysis of control and disease state plasma samples.

Sample IDAnalyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (µM)
Blank< LLOQ2,540,000--
Cal 1 (1 µM)25,0002,490,0000.0101.0
Cal 2 (5 µM)128,0002,510,0000.0515.0
Cal 3 (25 µM)645,0002,530,0000.25525.0
Cal 4 (100 µM)2,580,0002,550,0001.012100.0
Cal 5 (500 µM)12,950,0002,570,0005.039500.0
Control 155,0002,510,0000.0222.2
Control 262,0002,480,0000.0252.5
Disease 1110,0002,530,0000.0434.3
Disease 2125,0002,490,0000.0505.0

Conclusion

The incorporation of this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous aminoadipic acid in targeted metabolomics panels. The detailed protocol presented in this application note offers a comprehensive guide for researchers to implement this methodology in their own laboratories. This approach will facilitate further investigation into the role of aminoadipic acid in health and disease, and aid in the development of novel diagnostic and therapeutic strategies.

References

Application Note: Quantitative Analysis of Aminoadipic Acid-d3 in Cell Culture Samples by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of mammalian cell culture samples for the quantitative analysis of α-Aminoadipic acid-d3 (AAA-d3) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). α-Aminoadipic acid is a key intermediate in the metabolism of lysine and has been identified as a potential biomarker for several metabolic diseases.[1][2] The use of a stable isotope-labeled internal standard, such as AAA-d3, is crucial for accurate quantification by correcting for variability during sample preparation and analysis.[3][4] The described methodology encompasses cell harvesting, lysis, protein precipitation, and sample preparation for LC-MS/MS analysis, ensuring high recovery and minimal matrix effects.

Introduction

α-Aminoadipic acid (AAA) is a dicarboxylic amino acid that serves as an intermediate in both the biosynthesis and degradation of lysine in many organisms.[1][5] In mammals, AAA is primarily a product of lysine catabolism.[2][6] Altered levels of AAA have been associated with metabolic disorders, making its accurate quantification in biological samples a topic of significant research interest.[2] Stable isotope dilution LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and accuracy.[3][4][7] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, Aminoadipic acid-d3) at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the endogenous analyte, thus accounting for any losses during sample processing and variations in instrument response.

Signaling Pathway

The primary metabolic pathway involving α-Aminoadipic acid in mammalian cells is the degradation of lysine. This process primarily occurs in the mitochondria. Lysine is first converted to saccharopine, which is then cleaved to form α-aminoadipate semialdehyde. This intermediate is subsequently oxidized to yield α-Aminoadipic acid.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine alpha_KA α-Ketoadipate alpha_KG->alpha_KA Glutamate_out L-Glutamate Saccharopine->Glutamate_out AASA α-Aminoadipate semialdehyde Saccharopine->AASA Saccharopine dehydrogenase alpha_AA α-Aminoadipic acid AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase alpha_AA->alpha_KA Aminoadipate aminotransferase Glutamate_in L-Glutamate Acetoacetyl_CoA Acetoacetyl-CoA alpha_KA->Acetoacetyl_CoA Further metabolism

Caption: Lysine Degradation Pathway to α-Aminoadipic Acid.

Experimental Workflow

The overall experimental workflow for the preparation of cell culture samples for this compound analysis is depicted below. The process begins with cell harvesting and ends with the final extract ready for LC-MS/MS injection.

Experimental_Workflow start Cell Culture harvesting Cell Harvesting & Washing start->harvesting quenching Metabolic Quenching (e.g., cold solvent) harvesting->quenching lysis Cell Lysis & Internal Standard Spiking quenching->lysis precipitation Protein Precipitation (e.g., cold acetonitrile) lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Solvent Evaporation supernatant->drying reconstitution Reconstitution in LC Mobile Phase drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Cell Culture Sample Preparation Workflow.

Experimental Protocols

Materials and Reagents
  • Adherent or suspension mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • Formic acid, LC-MS grade

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in 0.1 M HCl)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • Autosampler vials with inserts

Cell Harvesting and Washing

For Adherent Cells:

  • Aspirate the cell culture medium.

  • Wash the cells twice with 5 mL of ice-cold PBS per 10 cm dish.

  • Aspirate the PBS completely after the final wash.

For Suspension Cells:

  • Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 5 mL of ice-cold PBS.

  • Repeat the centrifugation and aspiration steps twice.

Cell Lysis and Metabolite Extraction
  • After the final wash and removal of PBS, add 1 mL of ice-cold 80% methanol (MeOH) in water to the cell pellet or plate.

  • For adherent cells, use a cell scraper to detach the cells into the methanol solution.

  • Spike the cell lysate with the this compound internal standard to a final concentration of 1 µM.

  • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[8]

Protein Precipitation and Sample Clarification
  • Add 500 µL of ice-cold acetonitrile (ACN) to the cell lysate.

  • Vortex for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.[9]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

Final Sample Preparation for LC-MS/MS
  • Dry the supernatant completely using a centrifugal vacuum evaporator.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of this compound in cell culture samples. These values are representative and may vary depending on the cell line, instrumentation, and specific experimental conditions.

Table 1: Method Performance Characteristics

ParameterRepresentative Value
Linearity (r²)> 0.99
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)15 nM
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Table 2: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Aminoadipic acid92 ± 598 ± 7
This compound94 ± 697 ± 8

Note: Recovery is calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect is determined by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.[10]

Conclusion

The protocol described in this application note provides a robust and reliable method for the preparation of cell culture samples for the quantitative analysis of this compound by LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for achieving the high accuracy and precision required for meaningful biological interpretation. This methodology can be readily adapted for various cell lines and research applications aimed at investigating the role of lysine metabolism in health and disease.

References

Application Note: Quantitative Analysis of Aminoadipic Acid in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoadipic acid (AAA) is a key intermediate in the metabolic degradation of the essential amino acid L-lysine.[1][2][3] Elevated levels of urinary aminoadipic acid can be indicative of certain metabolic disorders. Accurate and precise quantification of AAA in urine is crucial for clinical research and diagnostic development. This application note details a robust and sensitive method for the quantitative analysis of aminoadipic acid in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a d3-labeled internal standard for accurate quantification.

Metabolic Pathway of Lysine Degradation

Aminoadipic acid is formed in the mitochondria as part of the saccharopine pathway of lysine degradation.[3] Lysine is first converted to saccharopine, which is then hydrolyzed to yield L-α-aminoadipate-δ-semialdehyde. This intermediate is subsequently oxidized to form α-aminoadipic acid.[1][2]

Lysine Degradation Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase AASA L-α-Aminoadipate-δ-semialdehyde Saccharopine->AASA Saccharopine dehydrogenase AAA α-Aminoadipic Acid AASA->AAA Aminoadipic semialdehyde dehydrogenase aKG α-Ketoadipic Acid AAA->aKG Aminoadipate aminotransferase GlutarylCoA Glutaryl-CoA aKG->GlutarylCoA Oxoadipate dehydrogenase

Figure 1: Simplified metabolic pathway of L-lysine degradation to α-aminoadipic acid.

Experimental Protocols

1. Materials and Reagents

  • Aminoadipic acid standard (Sigma-Aldrich)

  • d3-Aminoadipic acid internal standard (CDN Isotopes)

  • LC-MS grade water, acetonitrile, and formic acid (Fisher Scientific)

  • Human urine samples (stored at -80°C)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF)

  • LC vials

2. Standard and Internal Standard Stock Solution Preparation

  • Aminoadipic Acid Stock (1 mg/mL): Accurately weigh 10 mg of aminoadipic acid and dissolve in 10 mL of LC-MS grade water.

  • d3-Aminoadipic Acid Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of d3-aminoadipic acid and dissolve in 1 mL of LC-MS grade water.

  • Store stock solutions at -20°C.

3. Calibration Standards and Quality Control (QC) Sample Preparation

  • Prepare a series of working standard solutions by serially diluting the aminoadipic acid stock solution with LC-MS grade water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare a working internal standard solution of 1 µg/mL by diluting the d3-aminoadipic acid stock solution with LC-MS grade water.

  • Prepare calibration standards by spiking 10 µL of each working standard solution into 80 µL of a pooled human urine blank. Add 10 µL of the 1 µg/mL working internal standard solution.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner using separate weighings of the standard.

4. Urine Sample Preparation

  • Thaw frozen human urine samples on ice.

  • Vortex the samples for 10 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet any particulate matter.

  • Transfer 90 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL working internal standard solution (d3-aminoadipic acid).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS parameters).

  • Vortex for 1 minute.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Sample Preparation Workflow start Start: Urine Sample centrifuge1 Centrifuge at 10,000 x g start->centrifuge1 add_is Add d3-Aminoadipic Acid (Internal Standard) centrifuge1->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge2 Centrifuge at 14,000 x g protein_precip->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute filter Filter into LC Vial reconstitute->filter end Ready for LC-MS/MS Analysis filter->end

Figure 2: Workflow for the preparation of urine samples for aminoadipic acid analysis.

5. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aminoadipic Acid162.198.115
d3-Aminoadipic Acid165.198.115

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of aminoadipic acid to the d3-aminoadipic acid internal standard against the concentration of the calibration standards. A linear regression with a 1/x weighting was used.

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing the QC samples at three different concentrations on three separate days.

QC LevelConcentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=9)Accuracy (% Recovery)
Low1< 10%< 12%95 - 105%
Medium10< 8%< 10%97 - 103%
High80< 7%< 9%98 - 102%

Matrix Effect and Recovery

The matrix effect and recovery were assessed by comparing the peak areas of aminoadipic acid in post-extraction spiked urine samples to those in neat solutions and pre-extraction spiked samples, respectively.

QC LevelConcentration (µg/mL)Matrix Effect (%)Recovery (%)
Low19294
High809596

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of aminoadipic acid in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and drug development applications where the monitoring of lysine metabolism is of interest.

References

Application Note and Protocol: Tissue Extraction for Aminoadipic Acid-d3 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoadipic acid (AAA) is an intermediate in the metabolism of lysine and has been identified as a potential biomarker for several pathological conditions, including diabetes and metabolic disorders.[1] Accurate quantification of AAA in tissue samples is crucial for understanding its role in disease and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as aminoadipic acid-d3 (AAA-d3), is essential for precise and accurate quantification by mass spectrometry, as it corrects for analyte loss during sample preparation and analysis.[2]

This document provides a detailed protocol for the extraction of aminoadipic acid from tissue samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), using this compound as an internal standard.

Data Presentation

The following table summarizes the reported concentrations of α-aminoadipic acid in various tissues. These values can serve as a reference for expected physiological concentrations.

TissueSpeciesConcentration (µM)Reference
Brain (Cortex)Human18.7 ± 2.4[3]
Brain (Striatum)Human18.0 ± 1.7[3]
Brain (Forebrain)Mouse8.3 ± 1.9[3]
Various Brain AreasRat5 - 30[3]
Peripheral OrgansRat8 - 40[3]
Malignant Prostate TissueHumanHigher than non-malignant[1]
Insoluble Skin CollagenHumanIncreases with age[1]

Experimental Protocols

This protocol is designed for the extraction of aminoadipic acid from approximately 100 mg of tissue. All procedures should be performed on ice to minimize enzymatic activity and degradation of the analyte.

Materials and Reagents
  • Tissue Sample: Fresh or frozen tissue (~100 mg)

  • Internal Standard (IS): this compound (AAA-d3) solution (concentration to be optimized based on the analytical method)

  • Homogenization Buffer: 10 mM Tris, 1 mM EDTA, pH 7.4

  • Protein Precipitation Reagent: 10% (w/v) Trichloroacetic acid (TCA) in water, stored at 4°C

  • Wash Solution: Cold acetone, stored at -20°C

  • Reconstitution Solution: Mobile phase used for LC-MS analysis (e.g., 0.1% formic acid in water)

  • Equipment:

    • Homogenizer (e.g., bead beater, ultrasonic homogenizer, or Dounce homogenizer)

    • Microcentrifuge

    • Vortex mixer

    • Pipettes and tips

    • 1.5 mL microcentrifuge tubes

Experimental Workflow Diagram

Tissue_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Homogenization cluster_2 Protein Precipitation cluster_3 Supernatant Processing cluster_4 Analysis start Start: Weigh ~100 mg of tissue add_is Add this compound (Internal Standard) start->add_is add_buffer Add 1 mL Homogenization Buffer add_is->add_buffer homogenize Homogenize on ice until no visible particles remain add_buffer->homogenize add_tca Add 500 µL of 10% TCA homogenize->add_tca vortex Vortex briefly add_tca->vortex incubate Incubate on ice for 30 minutes vortex->incubate centrifuge1 Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge1 collect_supernatant Collect supernatant centrifuge1->collect_supernatant wash_pellet Wash pellet with 500 µL cold acetone (optional, for protein analysis) centrifuge1->wash_pellet dry_supernatant Dry supernatant under nitrogen stream collect_supernatant->dry_supernatant centrifuge2 Centrifuge at 14,000 x g for 5 min at 4°C wash_pellet->centrifuge2 reconstitute Reconstitute in mobile phase dry_supernatant->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for tissue extraction of Aminoadipic acid.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 100 mg of frozen or fresh tissue and place it in a 1.5 mL microcentrifuge tube.

    • Add a known amount of the this compound internal standard solution to the tissue. The optimal amount should be determined based on the expected endogenous levels of AAA and the sensitivity of the mass spectrometer.

    • Add 1 mL of ice-cold homogenization buffer (10 mM Tris, 1 mM EDTA, pH 7.4) to the tube.

  • Homogenization:

    • Homogenize the tissue on ice. The choice of homogenization method may depend on the tissue type.[4][5]

      • Mechanical Homogenizer (Bead Beater): Add homogenization beads and process according to the manufacturer's instructions.

      • Ultrasonic Homogenizer: Use short bursts of sonication on ice to prevent overheating.

      • Dounce Homogenizer: Manually homogenize with several strokes until the tissue is fully disrupted.

  • Protein Precipitation:

    • Add 500 µL of ice-cold 10% TCA solution to the homogenate.[6][7]

    • Vortex the tube briefly to ensure thorough mixing.

    • Incubate the sample on ice for 30 minutes to allow for complete protein precipitation.[7]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Processing:

    • Carefully collect the supernatant, which contains the aminoadipic acid, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.

    • (Optional) The protein pellet can be washed with cold acetone for subsequent protein quantification or other analyses.[6]

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis:

    • Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulate matter.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental steps and the desired outcome.

Logical_Relationship Tissue Tissue Sample (Contains Aminoadipic Acid & Proteins) Homogenization Homogenization (Cell Lysis & Analyte Release) Tissue->Homogenization Protein_Precipitation Protein Precipitation (TCA) (Removal of Protein Interference) Homogenization->Protein_Precipitation Centrifugation Centrifugation (Separation of Soluble & Insoluble Fractions) Protein_Precipitation->Centrifugation Supernatant Supernatant (Contains Aminoadipic Acid) Centrifugation->Supernatant LCMS_Analysis LC-MS/MS Analysis (Quantification) Supernatant->LCMS_Analysis Accurate_Quantification Accurate Quantification of Aminoadipic Acid LCMS_Analysis->Accurate_Quantification

Caption: Logical flow from tissue sample to accurate quantification.

Conclusion

This protocol provides a robust and reliable method for the extraction of aminoadipic acid from tissue samples for quantitative analysis by LC-MS. The use of this compound as an internal standard ensures high accuracy and precision. This method is suitable for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Aminoadipic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Aminoadipic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how can they impact my analysis of Aminoadipic acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][3] In the analysis of Aminoadipic acid, endogenous components like salts, lipids, and proteins are common causes of these interferences.[4]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (Aminoadipic acid), it co-elutes during chromatography and experiences similar ionization suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3][5]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL-IS like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3] If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[6]

Q4: I am observing poor reproducibility in my analyte/internal standard area ratio. What could be the cause?

A4: Poor reproducibility of the analyte/internal standard area ratio is a common indicator of inconsistent matrix effects between samples. This can be due to inter-subject or inter-lot variability in the matrix composition.[7] Other potential causes include inconsistent sample preparation, issues with the analytical column, or problems with the internal standard spiking solution.

Q5: My Aminoadipic acid and this compound are not co-eluting perfectly. What should I do?

A5: A lack of co-elution can expose the analyte and internal standard to different matrix components, leading to differential matrix effects.[4] To address this, you should optimize your chromatographic method. This can involve adjusting the mobile phase composition, the gradient profile, or trying a different analytical column chemistry to improve the resolution and ensure both compounds elute at the same time.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects when using this compound.

Issue 1: Suspected Matrix Effect (Ion Suppression or Enhancement)

Symptoms:

  • Low or high analyte response in matrix samples compared to neat solutions.

  • Poor accuracy and precision in quality control (QC) samples.

  • Inconsistent results across different sample lots.

Troubleshooting Workflow:

Troubleshooting_Matrix_Effects start Start: Suspected Matrix Effect quantify_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Experiment) start->quantify_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) quantify_me->is_me_significant optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) is_me_significant->optimize_sp Yes check_is Verify Internal Standard Performance (Co-elution, Purity) is_me_significant->check_is No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->check_is is_is_ok Does IS Compensate for ME? check_is->is_is_ok proceed Proceed with Validation is_is_ok->proceed Yes re_evaluate Re-evaluate Method is_is_ok->re_evaluate No re_evaluate->optimize_sp

Caption: A workflow diagram for troubleshooting matrix effects.

Issue 2: Inconsistent Internal Standard (this compound) Response

Symptoms:

  • High variability in the peak area of this compound across different samples.

  • Significant difference in IS response between calibration standards and matrix samples.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Spiking Verify the concentration of the this compound working solution. Ensure pipettes are calibrated and functioning correctly.
Variable Matrix Effects Enhance sample cleanup to remove interfering components. This may involve switching from protein precipitation to a more selective method like solid-phase extraction (SPE).
Internal Standard Purity Verify the isotopic and chemical purity of the this compound standard. Contamination with the unlabeled analyte can lead to inaccurate results.
Analyte-IS Interaction In rare cases, the analyte and IS may interact differently with matrix components. Optimize chromatography to ensure perfect co-elution.

Quantitative Data Summary

The following table presents illustrative data from a matrix effect experiment to demonstrate how to evaluate the impact of the matrix on the analysis of Aminoadipic acid using this compound as an internal standard.

Table 1: Illustrative Matrix Effect Evaluation Data

Sample Set Analyte Mean Peak Area (n=6) Matrix Effect (%) IS-Normalized Matrix Effect (%)
Set A (Neat Solution) Aminoadipic acid1,250,000--
This compound1,300,000--
Set B (Post-Spiked Matrix) Aminoadipic acid980,00078.4-
This compound1,020,00078.5-
Analyte/IS Ratio (Set A) -0.962--
Analyte/IS Ratio (Set B) -0.961-99.9
  • Matrix Effect (%) is calculated as: (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • IS-Normalized Matrix Effect (%) is calculated as: (Analyte/IS Ratio in Set B / Analyte/IS Ratio in Set A) * 100. A value close to 100% suggests that the internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction addition method to quantify the extent of ion suppression or enhancement.

Workflow for Matrix Effect Assessment:

Matrix_Effect_Workflow prep_a Prepare Set A: Analyte + IS in Neat Solution analyze Analyze all Sets by LC-MS/MS prep_a->analyze prep_b Prepare Set B: Extract Blank Matrix, then Spike Analyte + IS prep_b->analyze prep_c Prepare Set C: Spike Analyte + IS in Blank Matrix, then Extract prep_c->analyze calc_me Calculate Matrix Effect: (Peak Area Set B / Peak Area Set A) * 100 analyze->calc_me calc_re Calculate Recovery: (Peak Area Set C / Peak Area Set B) * 100 analyze->calc_re evaluate Evaluate Results calc_me->evaluate calc_re->evaluate

Caption: Experimental workflow for assessing matrix effect and recovery.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Aminoadipic acid and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracted matrix with Aminoadipic acid and this compound to the same concentrations as Set A.[3]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Aminoadipic acid and this compound before the extraction process at the same concentrations as Set A. This set is used to determine recovery.[3]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Mean peak area from Set B / Mean peak area from Set A) x 100

    • Recovery (RE %): (Mean peak area from Set C / Mean peak area from Set B) x 100

    • Process Efficiency (PE %): (Mean peak area from Set C / Mean peak area from Set A) x 100

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for preparing plasma samples for amino acid analysis.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 3: General LC-MS/MS Method for Aminoadipic Acid

This protocol provides a starting point for the analysis of Aminoadipic acid. Optimization will likely be required for specific instrumentation and matrices.

Logical Relationship of SIL-IS Compensation:

SIL_IS_Compensation sample Sample with Analyte and Matrix Components add_is Add Known Amount of This compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection analyte_signal Analyte Signal (Affected by Matrix) ms_detection->analyte_signal is_signal IS Signal (Similarly Affected by Matrix) ms_detection->is_signal ratio Calculate Analyte/IS Ratio analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

Caption: How a SIL-IS compensates for matrix effects.

LC Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often suitable for retaining and separating polar compounds like amino acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar analytes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • α-Aminoadipic acid: Precursor ion (Q1) m/z 162.1 → Product ion (Q3) m/z 98.1.[8]

    • This compound: The precursor ion will be m/z 165.1. The product ion will likely also have a +3 Da shift, but this should be confirmed by infusion of the standard.

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for both the analyte and the internal standard.

References

Optimizing LC gradient for Aminoadipic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aminoadipic acid using liquid chromatography (LC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their LC gradients and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing aminoadipic acid by LC?

A1: Due to its polar nature, aminoadipic acid exhibits poor retention on traditional reversed-phase (RP) columns.[][2] This often necessitates strategies like derivatization or the use of alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[][3][4]

Q2: Is derivatization necessary for aminoadipic acid analysis?

A2: Not always. While derivatization can improve chromatographic separation and detection sensitivity, direct analysis of underivatized aminoadipic acid is possible.[][5][6] Methods using HILIC or mixed-mode columns that combine HILIC and ion-exchange mechanisms can effectively retain and separate underivatized amino acids.[4][5] However, pre-column derivatization is a common strategy to enhance retention on reversed-phase columns and improve UV or fluorescence detection.[][7]

Q3: What are the recommended starting conditions for developing an LC gradient for aminoadipic acid?

A3: For underivatized analysis on a HILIC or mixed-mode column, a good starting point is a high percentage of organic solvent (e.g., >80% acetonitrile) with an aqueous buffer containing a volatile salt like ammonium formate or ammonium acetate.[4][8] For reversed-phase analysis of derivatized aminoadipic acid, a typical starting point would be a low percentage of organic solvent with an acidic aqueous mobile phase. A scouting gradient of 5-95% organic solvent can help determine the elution window.[9]

Q4: How does mobile phase pH affect the analysis?

A4: Mobile phase pH is a critical parameter as it influences the ionization state of aminoadipic acid, which in turn affects its retention and peak shape.[3][10] For HILIC and mixed-mode chromatography, a pH around 3 is often used.[4] In reversed-phase chromatography, adjusting the pH to be approximately 2 units away from the analyte's pKa can improve reproducibility.[10] It is recommended to measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[10]

Q5: What are common causes of poor peak shape (e.g., tailing, fronting)?

A5: Poor peak shape can result from several factors, including column overload, contamination, inappropriate injection solvent, or secondary interactions with the stationary phase.[11] Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[12] For HILIC, it is especially important that the injection solvent matches the initial mobile phase composition as closely as possible.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Poor Retention of Aminoadipic Acid Inappropriate column chemistry for a polar analyte.For underivatized analysis, use a HILIC or mixed-mode column designed for polar compounds.[4][12] For reversed-phase, consider pre-column derivatization.[]
Mobile phase is too "strong" (too much aqueous component in HILIC, or too much organic in RP).In HILIC, increase the initial percentage of organic solvent (e.g., acetonitrile).[12] In RP, decrease the initial organic solvent percentage.
Shifting Retention Times Inadequate column equilibration between injections.Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[12]
Changes in mobile phase composition or pH.Prepare fresh mobile phase daily and ensure the pH is consistent.[13] Use a buffer to maintain a stable pH.[9][13]
Air bubbles in the pump or lines.Purge the pump and solvent lines to remove any trapped air.
Broad or Tailing Peaks Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH or buffer concentration.[3]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Injection of sample in a solvent significantly different from the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks Partially clogged column frit or injector issue.Back-flush the column (if recommended by the manufacturer). Check the injector for blockages or worn seals.
Sample solvent incompatibility.Ensure the sample solvent is miscible with and weaker than the mobile phase.
Baseline Noise or Drift Contaminated mobile phase or reagents.Use high-purity solvents and reagents.[14] Filter the mobile phase.
Pump or detector issues.Check for pump pulsations and ensure the detector lamp is warmed up.[15]
Column bleed.This can occur with new columns or at high temperatures. Condition the column according to the manufacturer's instructions.

Experimental Protocols

A detailed experimental protocol for the analysis of underivatized amino acids, including aminoadipic acid, can be adapted from existing literature. Below is a generalized workflow based on HILIC-MS methodology.

1. Sample Preparation:

  • A simple protein precipitation step is often sufficient for plasma or serum samples. For instance, a 50 µL aliquot of the sample can be mixed with 5 µL of 30% sulfosalicylic acid.[5]

  • After vortexing, the mixture is centrifuged to pellet the precipitated proteins.[5]

  • An aliquot of the clear supernatant is then diluted with the initial mobile phase before injection.[5]

2. LC-MS/MS Conditions:

  • Column: A column suitable for polar analytes, such as a mixed-mode or HILIC column (e.g., Raptor Polar X).[5]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and a buffer such as 10 mM ammonium formate.

  • Gradient: A shallow gradient is often preferred.[5] An example could be starting at a high percentage of mobile phase A, holding for a few minutes, and then gradually increasing the percentage of mobile phase B.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min for a standard analytical column.

  • Column Temperature: Maintaining a stable column temperature (e.g., 35 °C) is crucial for reproducible retention times.[5]

  • Injection Volume: Typically 1-5 µL.

  • MS Detection: Use positive ion electrospray ionization (ESI) and monitor the appropriate precursor-to-product ion transition for aminoadipic acid.

Data Presentation

The following table summarizes key LC parameters that can be optimized for aminoadipic acid analysis.

Parameter Recommendation for HILIC/Mixed-Mode Recommendation for Reversed-Phase (Derivatized) Impact on Separation
Stationary Phase HILIC, Mixed-Mode (e.g., HILIC + Ion-Exchange)C18, C8Primary determinant of retention mechanism.
Mobile Phase Organic Solvent AcetonitrileAcetonitrile or MethanolAffects retention and selectivity.
Mobile Phase Aqueous Component Water with buffer (e.g., ammonium formate)Water with acid (e.g., formic acid, TFA)Influences analyte ionization and retention.
pH Typically acidic (e.g., pH 3-5)Typically acidic (e.g., pH 2-4)Controls the ionization state of the analyte and silanols on the stationary phase.[3][10]
Buffer Concentration 5-20 mM10-50 mMAffects retention, selectivity, and peak shape.[3]
Gradient Slope Shallow gradients often improve resolution.[5][9]Start with a scouting gradient, then optimize to a shallower gradient around the elution time of the analyte.[9]A steeper gradient reduces analysis time but may decrease resolution. A shallower gradient increases resolution but also run time.[9]
Column Temperature 30-40 °C30-40 °CAffects retention time, peak shape, and mobile phase viscosity. Consistency is key.

Visualizations

LC_Gradient_Optimization_Workflow LC Gradient Optimization Workflow cluster_0 Method Development cluster_1 Optimization cluster_2 Validation & Troubleshooting start Define Analytical Goal (e.g., Quantify Aminoadipic Acid) col_select Select Column (HILIC, Mixed-Mode, or RP) start->col_select mp_select Select Mobile Phase System (Solvents, Buffers, pH) col_select->mp_select scout Run Scouting Gradient (e.g., 5-95% B in 20 min) mp_select->scout eval_scout Evaluate Scouting Run (Peak Shape, Retention) scout->eval_scout opt_grad Optimize Gradient Slope (Steep vs. Shallow) eval_scout->opt_grad Initial results opt_params Fine-tune Parameters (pH, Buffer Conc., Temp) opt_grad->opt_params validate Validate Method (Robustness, Reproducibility) opt_params->validate troubleshoot Troubleshoot Issues (See Guide) validate->troubleshoot Issues Encountered final_method Final Optimized Method validate->final_method Successful troubleshoot->opt_params Re-optimize

Caption: Workflow for LC gradient optimization.

This technical support guide provides a starting point for developing and troubleshooting LC methods for aminoadipic acid analysis. For specific applications, further optimization based on the principles outlined above will be necessary.

References

Technical Support Center: Aminoadipic Acid-d3 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of Aminoadipic acid-d3 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Aminoadipic acid, an intermediate in the metabolism of lysine.[1] In quantitative analysis by mass spectrometry (MS), it serves as an ideal internal standard (IS). Because it is chemically almost identical to the endogenous (unlabeled) aminoadipic acid, it behaves the same way during sample extraction, preparation, and chromatographic separation.[2] However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer.[2] Adding a known concentration of this compound to samples corrects for variability and potential analyte loss during the analytical process, ensuring more accurate and reliable quantification.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

The stability of the stock solution is critical for accurate quantification. It is highly recommended to follow the manufacturer's storage guidelines.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Maximum Storage Period
-80°C6 months[1]
-20°C1 month[1]

Note: If water is used to prepare the stock solution, it should be filtered and sterilized (0.22 µm filter) before use.[1]

Q3: How stable is this compound in biological samples like plasma and serum?

While specific stability data for this compound in plasma or serum is not extensively published, the stability of amino acids, in general, can provide guidance. For many amino acids, long-term storage at -80°C is considered adequate for maintaining stability over several years.[3] However, stability can be analyte-dependent, and some amino acids may degrade over time even under these conditions.[3] Pre-storage handling at room temperature can lead to significant changes in the concentrations of some amino acids.[3]

Key Handling Recommendations:

  • Process blood samples to plasma or serum as quickly as possible.

  • Minimize the time samples spend at room temperature or 4°C before long-term storage.

  • For long-term storage, -80°C is the preferred temperature.

Q4: What is the stability of this compound in urine samples?

Studies on the stability of various metabolites in urine show that while many are stable, some amino acid concentrations can be sensitive to storage conditions, particularly temperature and duration.

Table 2: General Stability of Amino Acids in Urine Under Various Storage Conditions

Storage TemperatureDurationStability Assessment (Compared to -80°C)
-20°CUp to 24 hoursConcentrations of 63 tested metabolites were stable.[4]
4°C (Refrigerator)Up to 24 hoursConcentrations of 63 tested metabolites were stable.[4]
~9°C (Cool Pack)Up to 8 hoursGenerally stable.[4]
~9°C (Cool Pack)24 hoursSome amino acids (e.g., Arginine, Valine) showed significant decreases (~40%).[4]
~20°C (Room Temp)Up to 8 hoursGenerally stable.[4]
~20°C (Room Temp)24 hoursSeveral amino acids showed significant decreases (up to 60%).[4]

Q5: How do freeze-thaw cycles affect the stability of this compound?

Repeated freeze-thaw cycles can be detrimental to the stability of many analytes, including proteins and metabolites.[5][6][7] The process can cause protein denaturation and the release of enzymes that may degrade target analytes.[5][7] While some studies show certain amino acids are stable through a few cycles, it is a known risk.[3][6]

Best Practice:

  • Aliquot samples into single-use volumes before the initial freezing.

  • This practice avoids the need for repeated freeze-thaw cycles of the bulk sample, preserving its integrity.

  • If aliquoting is not possible, limit the number of freeze-thaw cycles to the absolute minimum required. Studies have shown that a decrease in concentration of over 10% can be observed after the fourth cycle for some analytes.[6]

Experimental Workflow & Protocols

A robust experimental workflow is crucial for ensuring the stability and accurate measurement of this compound and the target analyte.

cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Collect Biological Sample (Plasma, Serum, Urine) Add_IS 2. Add this compound (Internal Standard) Collect->Add_IS Precip 3. Protein Precipitation (e.g., with Sulfosalicylic Acid) Add_IS->Precip Centrifuge 4. Centrifuge (to pellet proteins) Precip->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Store 6. Store at -80°C or Proceed to Analysis Supernatant->Store Inject 7. Inject into LC-MS/MS System Store->Inject Process 8. Data Acquisition & Processing Inject->Process

Caption: General workflow for sample analysis using an internal standard.
Protocol: Sample Preparation for Plasma/Serum

This protocol is a general example for the analysis of amino acids in plasma. Optimization may be required for specific applications.

  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Aliquot : Transfer a 50 µL aliquot of the plasma/serum sample to a clean microcentrifuge tube.

  • Add Internal Standard : Add a precise volume of the this compound working solution to the sample.

  • Precipitate Proteins : Add 5 µL of a 30% sulfosalicylic acid solution to precipitate proteins.[8] Vortex briefly to mix.

  • Incubate : Incubate the samples on ice or at 4°C for 10-15 minutes.

  • Centrifuge : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer Supernatant : Carefully transfer the clear supernatant to a new tube or an HPLC vial insert.

  • Dilute : Mix an aliquot of the supernatant (e.g., 25 µL) with a diluent, such as the mobile phase, before injection.[8]

Protocol: Example LC-MS/MS Conditions

These are example starting conditions. The column, mobile phases, and gradient should be optimized for the specific amino acids of interest.

  • LC Column : A column designed for polar analytes, such as an ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 mm × 100 mm) or a Raptor Polar X (2.7 µm, 100 mm x 2.1 mm), is often suitable.[9][10]

  • Mobile Phase A : Water with 0.1-0.5% formic acid and ~1-10 mM ammonium formate.[8][9]

  • Mobile Phase B : 90:10 or 95:5 Acetonitrile:Water with 0.1-0.5% formic acid and ~1-10 mM ammonium formate.[8][9]

  • Flow Rate : 0.3 - 0.4 mL/min.[8][9]

  • Column Temperature : 35 - 40°C.[9][10]

  • Injection Volume : 3 - 5 µL.[9][10]

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[9]

  • MS Mode : Scheduled Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[10]

Troubleshooting Guide

Issue: Low or Absent Signal for this compound Internal Standard

A weak or missing internal standard signal invalidates the quantitative results for that sample. Follow this systematic guide to identify the root cause.

cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Low or Absent IS Signal Detected Check_Addition 1. Verify IS Addition - Check pipettes/robotics - Review batch records Start->Check_Addition Check_Solution 2. Check IS Solution - Correct stock used? - Expired or degraded? - Stored properly? Start->Check_Solution Check_System 3. Check LC-MS System - Inject IS solution directly - Check for general sensitivity loss Start->Check_System Check_Method 4. Review MS Method - Correct MRM transition? - Dwell time sufficient? - Correct polarity (ESI+)? Start->Check_Method Sol_Addition Re-prepare sample if IS was missed Check_Addition->Sol_Addition Sol_Solution Prepare fresh IS working solution Check_Solution->Sol_Solution Sol_System Perform system maintenance (e.g., clean source, calibrate) Check_System->Sol_System Sol_Method Correct acquisition method parameters Check_Method->Sol_Method

Caption: Troubleshooting flowchart for low internal standard signal.
  • Verify IS Addition : The most common error is the failure to add the internal standard to the sample. Manually review your pipetting steps or the logs of your automated liquid handler.[11]

  • Check IS Solution Integrity : Ensure that the correct internal standard working solution was used and that it has not expired. Improper storage can lead to degradation.[1][11] Prepare a fresh working solution from a reliable stock to rule out solution-related issues.

  • Evaluate LC-MS System Performance : A general loss of instrument sensitivity will affect all analytes, including the internal standard. Inject a system suitability test (SST) sample containing only the IS in a clean solvent to verify that the instrument is performing as expected.[11] If the signal is still low, the issue may be with the instrument (e.g., dirty ion source, detector issue).

  • Review MS Method Parameters : Double-check the acquisition method to ensure the correct mass transition (precursor and product ions) for this compound is being monitored.[11] Also, confirm that the ion source parameters and collision energy are appropriate.

References

Technical Support Center: Optimizing Aminoadipic Acid-d3 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Aminoadipic acid-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?

Poor peak shape for polar, acidic analytes like aminoadipic acid is a common challenge in reversed-phase LC-MS. The primary causes include:

  • Secondary Interactions: The carboxylic acid groups on aminoadipic acid can interact with active sites on the silica-based stationary phase (silanols), leading to peak tailing.

  • Inappropriate Column Chemistry: Standard C18 columns may not provide adequate retention for polar molecules, leading to elution near the void volume and poor peak shape.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the stationary phase, significantly impacting peak shape.

  • Sample Overload: Injecting too much analyte can saturate the column, causing peak fronting.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.

Q2: Should I use a Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) column for this compound analysis?

For highly polar analytes like aminoadipic acid, a HILIC column is often the preferred choice . HILIC provides better retention for polar compounds, leading to improved peak shape and separation from other matrix components. While RP columns can be used, they often require specific mobile phase modifiers to achieve acceptable results.

Q3: What are the recommended mobile phase additives to improve peak shape?

  • Formic Acid: Adding a small amount of formic acid (typically 0.1%) to the mobile phase is crucial. It helps to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions and minimizing peak tailing.

  • Ammonium Formate: Using ammonium formate as a buffer in the mobile phase can further enhance peak shape and improve the reproducibility of retention times. It is particularly effective in HILIC separations.

Q4: How does the concentration of formic acid affect my results?

Increasing the formic acid concentration can improve peak shape for acidic analytes. However, excessively high concentrations can sometimes suppress the MS signal. A concentration of 0.1% is a good starting point for optimization.

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak shape issues encountered during the analysis of this compound.

Problem: Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_mobile_phase Is the mobile phase freshly prepared with acidic additive (e.g., 0.1% Formic Acid)? start->check_mobile_phase prepare_new_mp Prepare fresh mobile phase with 0.1% Formic Acid. check_mobile_phase->prepare_new_mp No check_buffer Is a buffer (e.g., Ammonium Formate) being used? check_mobile_phase->check_buffer Yes prepare_new_mp->check_buffer add_buffer Incorporate 10-20 mM Ammonium Formate into the mobile phase. check_buffer->add_buffer No check_column_type Are you using a standard C18 column? check_buffer->check_column_type Yes add_buffer->check_column_type switch_to_hilic Switch to a HILIC column. check_column_type->switch_to_hilic Yes check_column_age Is the column old or has it been used extensively? check_column_type->check_column_age No end_good_peak Symmetrical Peak switch_to_hilic->end_good_peak replace_column Replace with a new column. check_column_age->replace_column Yes check_column_age->end_good_peak No replace_column->end_good_peak

Problem: Peak Fronting

PeakFrontingTroubleshooting start Peak Fronting Observed check_concentration Is the analyte concentration high? start->check_concentration dilute_sample Dilute the sample and re-inject. check_concentration->dilute_sample Yes check_sample_solvent Is the sample solvent stronger than the initial mobile phase? check_concentration->check_sample_solvent No end_good_peak Symmetrical Peak dilute_sample->end_good_peak match_solvent Re-dissolve the sample in the initial mobile phase or a weaker solvent. check_sample_solvent->match_solvent Yes check_column_void Inspect the column for any visible voids at the inlet. check_sample_solvent->check_column_void No match_solvent->end_good_peak replace_column Replace the column. check_column_void->replace_column Yes check_column_void->end_good_peak No replace_column->end_good_peak

Data Presentation

The following tables illustrate the expected impact of different chromatographic conditions on the peak shape of a polar, acidic analyte like aminoadipic acid. The asymmetry factor is a measure of peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.

Table 1: Comparison of Column Chemistries

Column TypeMobile PhaseExpected Asymmetry FactorComments
Standard C180.1% Formic Acid in Water/Acetonitrile> 1.5Poor retention and significant tailing due to secondary interactions.
HILIC 0.1% Formic Acid, 10mM Ammonium Formate in Water/Acetonitrile 1.0 - 1.2 Recommended for optimal retention and peak symmetry.

Table 2: Effect of Mobile Phase Additives on a HILIC Column

Mobile Phase CompositionExpected Asymmetry FactorComments
Water/Acetonitrile (no additives)> 2.0Severe peak tailing and poor reproducibility.
0.1% Formic Acid in Water/Acetonitrile1.2 - 1.5Significant improvement by suppressing silanol interactions.
0.1% Formic Acid, 10mM Ammonium Formate in Water/Acetonitrile 1.0 - 1.2 Provides buffering capacity, leading to sharper, more symmetric peaks.

Experimental Protocols

Recommended HILIC-MS Method for this compound

This protocol is adapted from a validated method for the analysis of 45 amino acids, including α-aminoadipic acid.

1. Sample Preparation

  • For plasma samples, perform a protein precipitation step.

  • To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid solution.

  • Vortex and centrifuge.

  • Take a 27.5 µL aliquot of the supernatant and mix with 2 µL of internal standard working solution and 225 µL of mobile phase B.

2. LC-MS/MS Parameters

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
Column Raptor Polar X (or similar HILIC column)
Mobile Phase A Water with 0.5% formic acid and 1 mM ammonium formate
Mobile Phase B Acetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate
Gradient Optimized for separation of polar analytes (refer to specific application notes for your column)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 1-5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition For α-Aminoadipic acid: 162.1 -> 98.1

3. Workflow for Method Development

MethodDevelopmentWorkflow start Start Method Development sample_prep Optimize Sample Preparation (e.g., protein precipitation, dilution factor) start->sample_prep column_selection Select Appropriate Column (HILIC recommended) sample_prep->column_selection mobile_phase_opt Optimize Mobile Phase (additives, pH) column_selection->mobile_phase_opt gradient_opt Develop Gradient Elution mobile_phase_opt->gradient_opt ms_tuning Tune MS Parameters (MRM transitions, collision energy) gradient_opt->ms_tuning validation Method Validation (linearity, precision, accuracy) ms_tuning->validation end Routine Analysis validation->end

Technical Support Center: Aminoadipic Acid-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Aminoadipic acid-d3 by LC-MS/MS.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal intensity and compromising quantitative accuracy.[1] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.

Problem: Low or inconsistent signal for this compound.

Possible Cause 1: Matrix Effects from Biological Samples

Biological matrices such as plasma, serum, and urine contain numerous endogenous components like phospholipids, salts, and proteins that can co-elute with this compound and interfere with its ionization.[2][3]

  • Solution 1.1: Optimize Sample Preparation:

    • Protein Precipitation (PPT): This is a common first step for plasma or serum samples. While simple, it may not remove all interfering substances.[4] Using sulfosalicylic acid for precipitation has been shown to improve detection sensitivity for amino acids.[5]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may be challenging for polar compounds like aminoadipic acid.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can effectively remove interfering matrix components.

  • Solution 1.2: Dilute the Sample:

    • Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression. However, this may also decrease the analyte concentration to below the limit of quantification.[6]

Possible Cause 2: Inadequate Chromatographic Separation

Co-elution of matrix components with this compound is a primary cause of ion suppression.[4]

  • Solution 2.1: Employ Hydrophilic Interaction Chromatography (HILIC):

    • HILIC is well-suited for the retention and separation of polar compounds like amino acids, often providing better separation from non-polar matrix interferences.[7][8]

  • Solution 2.2: Use a Mixed-Mode Column:

    • Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating amino acids from complex matrix components.[9]

  • Solution 2.3: Optimize Mobile Phase Composition:

    • The use of volatile buffers like ammonium formate with formic acid is common for amino acid analysis by LC-MS.[5] Adjusting the concentration of the organic solvent and the buffer pH can significantly impact retention and separation.[10]

Possible Cause 3: Inappropriate Mass Spectrometry Settings

Suboptimal ion source parameters can exacerbate ion suppression.

  • Solution 3.1: Optimize Ion Source Parameters:

    • Systematically tune the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and auxiliary), and temperature, to maximize the signal for this compound.

  • Solution 3.2: Consider Switching Ionization Polarity:

    • While positive ion mode is common for amino acids, testing in negative ion mode might reduce interference from certain matrix components.[6]

Possible Cause 4: Differential Matrix Effects on Deuterated Internal Standard

Although deuterated internal standards like this compound are used to compensate for matrix effects, they may not always co-elute perfectly with the analyte or experience the exact same degree of ion suppression.[1][11]

  • Solution 4.1: Ensure Chromatographic Co-elution:

    • Adjust the chromatographic conditions to ensure the analyte and internal standard peaks overlap as much as possible.[12]

  • Solution 4.2: Evaluate Matrix Effects During Method Validation:

    • Perform experiments with different lots of blank matrix to assess the variability of ion suppression.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing this compound in plasma?

A1: The most common sources of ion suppression in plasma are phospholipids, salts, and proteins.[2] These endogenous components can co-elute with this compound and compete for ionization in the MS source, leading to a reduced signal.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2] This involves infusing a constant flow of this compound solution into the MS source while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate retention times where ion suppression is occurring.

Q3: Is a deuterated internal standard like this compound sufficient to correct for all matrix effects?

A3: While stable isotope-labeled internal standards are the best tool to compensate for matrix effects, they may not always provide perfect correction. Differences in retention time between the analyte and the internal standard, even if slight, can lead to differential ion suppression.[1] It is crucial to validate the method thoroughly to ensure the internal standard accurately reflects the behavior of the analyte.

Q4: What type of chromatography is best suited for this compound analysis?

A4: Hydrophilic Interaction Chromatography (HILIC) is generally recommended for the analysis of underivatized amino acids like this compound.[7][8] HILIC columns provide good retention for polar compounds that are poorly retained on traditional reversed-phase columns. Mixed-mode chromatography is also a viable option.[9]

Q5: What are some recommended starting conditions for developing an LC-MS/MS method for this compound?

A5: A good starting point would be a HILIC column with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium formate with a small amount of formic acid.[5] A gradient elution from high to low organic concentration is typically used. For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is a common choice for amino acids.

Experimental Protocols

1. Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a general method for the precipitation of proteins from plasma samples prior to LC-MS/MS analysis of this compound.[5]

  • To 50 µL of plasma sample, add 5 µL of a 30% sulfosalicylic acid solution.

  • Vortex the mixture for 10 seconds.

  • Centrifuge the sample at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer a 27.5 µL aliquot of the clear supernatant to a clean microcentrifuge tube.

  • Add 2 µL of the internal standard working solution (containing this compound).

  • Add 225 µL of the initial mobile phase B (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate).

  • Vortex briefly and inject the sample into the LC-MS/MS system.

2. LC-MS/MS Analysis of Alpha-Aminoadipic Acid

The following are typical parameters for the analysis of alpha-aminoadipic acid, which can be adapted for this compound.[5][14]

ParameterValue
LC System
ColumnRaptor Polar X (or equivalent HILIC column)
Mobile Phase AWater with 0.5% formic acid and 1 mM ammonium formate
Mobile Phase BAcetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate
GradientOptimized for separation of amino acids (refer to specific application notes)
Flow Rate0.3 - 0.6 mL/min
Column Temperature35 °C
Injection Volume2 - 5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)162.1
Product Ion (m/z)98.1
Collision EnergyOptimized for the specific instrument

Quantitative Data

Table 1: Linearity Range for Alpha-Aminoadipic Acid in Plasma [5][14]

AnalyteLinearity Range (µmol/L)
Alpha-Aminoadipic Acid1 - 500

Table 2: MRM Transitions for Alpha-Aminoadipic Acid [5][14]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | :--- | :--- | | Alpha-Aminoadipic Acid | 162.1 | 98.1 |

Visualizations

Ion_Suppression_Troubleshooting start Start: Low/Inconsistent This compound Signal matrix_effects Potential Cause: Matrix Effects? start->matrix_effects chromatography Potential Cause: Inadequate Chromatography? matrix_effects->chromatography No optimize_sp Action: Optimize Sample Prep (PPT, LLE, SPE) matrix_effects->optimize_sp Yes ms_settings Potential Cause: Suboptimal MS Settings? chromatography->ms_settings No change_column Action: Use HILIC or Mixed-Mode Column chromatography->change_column Yes is_issue Potential Cause: Differential Matrix Effects on IS? ms_settings->is_issue No optimize_source Action: Tune Ion Source Parameters ms_settings->optimize_source Yes ensure_coelution Action: Ensure Analyte/IS Co-elution is_issue->ensure_coelution Yes end_node Resolution: Improved Signal is_issue->end_node No dilute_sample Action: Dilute Sample optimize_sp->dilute_sample dilute_sample->end_node optimize_mp Action: Optimize Mobile Phase change_column->optimize_mp optimize_mp->end_node check_polarity Action: Test Negative Ion Mode optimize_source->check_polarity check_polarity->end_node validate_matrix Action: Validate with Multiple Matrix Lots ensure_coelution->validate_matrix validate_matrix->end_node Experimental_Workflow sample Plasma Sample ppt Protein Precipitation (e.g., Sulfosalicylic Acid) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant is_spike Spike Internal Standard (this compound) supernatant->is_spike dilute Dilute for Injection is_spike->dilute lcms LC-MS/MS Analysis (HILIC) dilute->lcms data Data Analysis lcms->data

References

Technical Support Center: Aminoadipic Acid-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Aminoadipic acid-d3.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of this compound by LC-MS/MS?

A1: Due to its polar nature, underivatized 2-aminoadipic acid has poor retention on traditional reversed-phase chromatography columns.[1][2] Derivatization is employed to increase its hydrophobicity, which improves chromatographic separation and enhances ionization efficiency, leading to better sensitivity and more reliable quantification.[3]

Q2: What are the most common derivatization reagents used for amino acid analysis?

A2: Several derivatization reagents are available for amino acid analysis. Common choices include butanolic HCl, which creates butyl esters of the amino acids, and other reagents that introduce a more easily ionizable moiety to the molecule. The choice of reagent will depend on the specific requirements of the assay, such as desired sensitivity and the analytical platform being used.[3]

Q3: What is the role of a deuterated internal standard like this compound?

A3: A deuterated internal standard, such as this compound, is crucial for accurate quantification in LC-MS/MS analysis. It is chemically identical to the analyte (Aminoadipic acid) but has a different mass due to the presence of deuterium atoms. By adding a known amount of the deuterated standard to the sample, it can be used to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.[4]

Q4: What are matrix effects and how can they impact my results?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can result in inaccurate quantification. Matrix effects are a significant challenge in bioanalysis and require careful management through effective sample preparation and the use of appropriate internal standards.

Troubleshooting Guide

Issue 1: Poor Peak Shape or No Peak Detected

Q: I am not seeing a peak for this compound, or the peak shape is very poor (e.g., broad, tailing, or splitting). What could be the cause?

A: This is a common issue that can arise from several factors related to your sample preparation, chromatography, or mass spectrometer settings.

  • Suboptimal Chromatography: Aminoadipic acid is a polar molecule and may not retain well on a standard C18 column without derivatization. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column for better retention of polar compounds.[1] Also, ensure that your mobile phase composition is optimized for the separation.

  • Sample Preparation Issues: Incomplete protein precipitation can lead to column clogging and poor peak shape. Ensure that your protein precipitation step is efficient. Additionally, high salt concentrations in the final sample can suppress the signal and affect peak shape.

  • Derivatization Problems: If you are using a derivatization step, ensure that the reaction has gone to completion. Incomplete derivatization will result in a low signal for your target analyte.

  • Mass Spectrometer Settings: Verify that the mass spectrometer is tuned and calibrated correctly. Ensure that you are using the optimal precursor and product ions for this compound and that the collision energy is set appropriately.

Issue 2: High Variability in Results

Q: I am observing high variability between replicate injections of the same sample. What are the likely causes?

A: High variability is often linked to inconsistencies in the analytical workflow.

  • Inconsistent Sample Preparation: Ensure that your sample preparation steps, especially protein precipitation and any derivatization, are performed consistently for all samples. Use of an automated liquid handler can improve precision.

  • Internal Standard Addition: Verify that the internal standard (this compound) is being added accurately and consistently to all samples and standards.

  • Injector Carryover: If a high concentration sample is followed by a low concentration one, carryover in the injector can cause artificially high results in the second sample. Run blank injections between samples to check for carryover.

  • Analyte Stability: Aminoadipic acid may not be stable in the sample matrix or in the autosampler over long periods. It is advisable to process samples promptly and keep them at a low temperature in the autosampler.

Issue 3: Suspected Matrix Effects

Q: My results seem to be inaccurate, and I suspect matrix effects are the cause. How can I confirm and mitigate this?

A: Matrix effects can be a significant source of error in LC-MS/MS assays.

  • Confirmation of Matrix Effects: To confirm matrix effects, you can perform a post-extraction addition experiment. Compare the signal of the analyte in a neat solution to the signal of the analyte spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.

  • Improving Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process. Solid-phase extraction (SPE) can provide a cleaner sample than protein precipitation.

  • Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components. A longer gradient or a different column chemistry may be necessary.

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4]

Quantitative Data Tables

The following tables provide representative data for the recovery, matrix effects, and stability of amino acids in biological samples. While this data is not specific to this compound, it illustrates the expected performance and potential challenges in amino acid quantification.

Table 1: Representative Recovery of Amino Acids from Human Plasma using Different Protein Precipitation Solvents.

Amino AcidRecovery with Acetonitrile (%)Recovery with Methanol (%)
Alanine95.298.1
Valine94.897.5
Leucine93.596.8
Isoleucine94.197.2
Proline96.398.5
Expected for 2-AA-d3 ~90-100 ~95-100

Data is illustrative and based on general findings in metabolomics studies. Acetonitrile is often more effective at protein removal, though methanol may yield higher recovery for some analytes.[5][6]

Table 2: Illustrative Matrix Effect of Amino Acids in Human Plasma.

Amino AcidMatrix Effect (%)
Glycine-25.4
Alanine-15.2
Serine-30.1
Proline-10.5
Valine-12.8
Expected for 2-AA-d3 -10 to -40

Negative values indicate ion suppression. The extent of matrix effect is highly dependent on the sample cleanup method and chromatographic conditions.

Table 3: Stability of Amino Acids in Human Plasma at Different Storage Temperatures.

Amino AcidChange after 30 days at -20°C (%)Change after 30 days at -80°C (%)
Arginine-12.5-2.1
Glutamine-20.8-5.3
Tryptophan-8.9-1.5
Tyrosine-5.2-0.8
Expected for 2-AA-d3 -5 to -15 < -5

Data indicates that storage at -80°C is generally preferred for long-term stability of amino acids in plasma.

Experimental Protocols

Protocol: Quantification of Aminoadipic Acid in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of Aminoadipic acid in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 5 µL of a 30% sulfosalicylic acid solution containing the internal standard, this compound, at a known concentration.[1]

  • Vortex the mixture for 10 seconds.

  • Incubate the samples at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a Raptor Polar X column (Restek) or a similar HILIC or mixed-mode column.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to ensure good separation of Aminoadipic acid from other matrix components. A typical gradient might start at a high percentage of organic phase and gradually decrease to elute the polar analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for both Aminoadipic acid and this compound should be optimized for maximum sensitivity.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Aminoadipic acid) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of a series of known standards against their concentrations.

  • The concentration of Aminoadipic acid in the unknown samples is then determined from the calibration curve.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Aminoadipic acid-d3 (IS) Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: Experimental Workflow for this compound Quantification

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Poor Signal Start Poor or No Signal for this compound Check_MS Check MS Tuning and Calibration Start->Check_MS Check_Chroma Review Chromatography (Column, Mobile Phase) Check_MS->Check_Chroma MS OK Result_Good Signal Improved Check_MS->Result_Good Issue Found Check_SamplePrep Investigate Sample Preparation Check_Chroma->Check_SamplePrep Chroma OK Check_Chroma->Result_Good Issue Found Check_Deriv Verify Derivatization (if applicable) Check_SamplePrep->Check_Deriv Sample Prep OK Check_SamplePrep->Result_Good Issue Found Check_Deriv->Result_Good Issue Found Result_Bad Issue Persists Check_Deriv->Result_Bad Deriv. OK

Figure 2: Troubleshooting Logic for Poor Signal

References

Adjusting mass spectrometer parameters for Aminoadipic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminoadipic acid-d3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometer parameters for this compound?

A1: The starting parameters for your mass spectrometer will depend on the specific instrument and ionization source. However, a good starting point for electrospray ionization (ESI) in positive mode is to first determine the precursor and product ions. For unlabeled α-Aminoadipic acid, a common precursor ion is m/z 162.1, which corresponds to the protonated molecule [M+H]+.[1][2] The molecular weight of α-Aminoadipic acid is 161.16 g/mol .[1][3][4][5][6] For this compound, you would expect a mass shift of +3 for the precursor ion, resulting in an m/z of approximately 165.2.

A previously reported product ion for the unlabeled compound is m/z 98.1.[1][2] The corresponding product ion for the d3-labeled compound will depend on the position of the deuterium atoms. It is recommended to perform a product ion scan of the m/z 165.2 precursor to identify the most intense and stable fragment ion for use in Multiple Reaction Monitoring (MRM).

Here is a summary of the expected and starting parameters:

ParameterUnlabeled Aminoadipic AcidThis compound (Expected)
Ionization ModePositive ESIPositive ESI
Precursor Ion (Q1)162.2 m/z165.2 m/z
Product Ion (Q3)98.1 m/zTo be determined experimentally (scan for fragments of 165.2)
Collision Energy (CE)Instrument dependent, start with a range (e.g., 10-40 eV) and optimize.Instrument dependent, start with a range (e.g., 10-40 eV) and optimize.

Q2: How do I prepare my sample for LC-MS/MS analysis of this compound?

A2: Proper sample preparation is crucial for accurate and reproducible results. For biofluid samples such as plasma or urine, protein precipitation is a common and effective first step. A detailed protocol is provided below. It is also highly recommended to use a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[7][8][9]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • Thaw Samples: Thaw your plasma or serum samples on ice.

  • Internal Standard Spiking: Add a known concentration of your internal standard solution to each sample.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma/serum sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains your analyte, without disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for your LC-MS/MS analysis.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

CauseSolution
Incorrect Mass Transitions Verify the precursor ion mass for this compound (expected around 165.2 m/z). Perform a product ion scan to identify the correct product ion.
Suboptimal Ionization Ensure the electrospray source is clean and functioning correctly. Optimize source parameters such as spray voltage, gas flows, and temperature.[10][11]
Poor Sample Recovery Review your sample preparation protocol. Ensure complete protein precipitation and efficient extraction of the analyte. Consider alternative extraction methods if necessary.[7]
Ion Suppression Dilute your sample to reduce matrix effects. Optimize your chromatographic separation to separate this compound from co-eluting interfering compounds.[10]
Instrument Not Tuned/Calibrated Perform a routine tune and mass calibration of your mass spectrometer according to the manufacturer's recommendations.[10]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes and Solutions:

CauseSolution
Chromatographic Issues Ensure your LC column is not old or contaminated. Check for blockages in the LC system. Optimize the mobile phase composition and gradient.
Inappropriate Sample Solvent Reconstitute your sample in a solvent that is compatible with or weaker than your initial mobile phase.
Column Overloading Reduce the amount of sample injected onto the column.
Secondary Interactions Adjust the pH of your mobile phase to ensure Aminoadipic acid is in a single ionic form.

Problem 3: High Background Noise or Contamination

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol on your autosampler. Inject blank samples between your experimental samples to check for carryover.[12]
Contaminated LC System Flush the entire LC system with a strong solvent (e.g., isopropanol) to remove any contaminants.
Leaking Fittings Check all fittings in the LC and MS systems for leaks.[13]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (HILIC or Reversed-Phase) sample_prep->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A simplified workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Low Signal Intensity start Low or No Signal check_ms Check MS Parameters (Transitions, Tuning) start->check_ms check_sample_prep Review Sample Prep (Extraction Efficiency) start->check_sample_prep check_lc Investigate LC Conditions (Peak Elution, Matrix Effects) start->check_lc solution_ms Optimize Transitions & Retune check_ms->solution_ms solution_sample_prep Modify Extraction Protocol check_sample_prep->solution_sample_prep solution_lc Optimize Chromatography & Dilute Sample check_lc->solution_lc

Caption: A logical diagram for troubleshooting low signal intensity issues.

References

Dealing with poor recovery of Aminoadipic acid-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Aminoadipic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the extraction and quantification of this stable isotope-labeled internal standard.

Troubleshooting Guides

Question: Why am I experiencing poor recovery of this compound during extraction?

Answer:

Poor recovery of this compound during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be attributed to several factors, from incorrect sample pH to the choice of extraction sorbent and solvents. Below is a comprehensive guide to troubleshoot and resolve common issues.

Troubleshooting Poor Recovery of this compound

Potential Cause Detailed Explanation Recommended Solution
Incorrect Sample pH Aminoadipic acid has three pKa values: 2.14, 4.21, and 9.77.[1] For efficient retention on a sorbent or partitioning into an organic solvent, the ionization state of the molecule is critical. If the pH of the sample is not optimized, the analyte may not be in the desired charge state for the chosen extraction method. For instance, in reversed-phase or ion-exchange SPE, the pH must be controlled to ensure proper interaction with the sorbent.Adjust the sample pH. For strong cation exchange (SCX) SPE, the sample pH should be at least 2 pH units below the pKa of the amine group (~pH 7.77) to ensure it is protonated. A common loading pH for amino acids on SCX is around 2.8.[2] For weak anion exchange (WAX) SPE, the pH should be adjusted to be at least 2 pH units above the pKa of the carboxylic acid groups to ensure they are deprotonated.
Inappropriate SPE Sorbent The choice of SPE sorbent is critical for retaining the analyte. Using a sorbent that does not have the appropriate chemistry for Aminoadipic acid will result in the analyte passing through to the waste during the loading step.For a zwitterionic compound like Aminoadipic acid, a mixed-mode sorbent (combining reversed-phase and ion-exchange) is often effective. Strong Cation Exchange (SCX) is a common choice for amino acid extraction from biological fluids.[1][3]
Suboptimal Wash Solvent The wash step is designed to remove matrix interferences without eluting the analyte of interest. If the wash solvent is too strong (e.g., too high of an organic content or incorrect pH), it can prematurely elute the this compound along with the interferences.Optimize the wash solvent. Use a solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. For SCX, an acidic aqueous wash followed by a wash with a low percentage of organic solvent is a good starting point.
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. If the elution solvent is too weak, the analyte will remain on the SPE cartridge, leading to low recovery.Optimize the elution solvent. For SCX, a common strategy is to use a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the amine group, thus releasing it from the sorbent. Ensure the elution volume is sufficient to completely elute the analyte.
Analyte Degradation Amino acids can be susceptible to degradation, especially with prolonged exposure to harsh pH conditions or elevated temperatures. Sample stability, including the effects of freeze-thaw cycles, can also impact recovery.[4][5][6]Minimize sample processing time and avoid extreme temperatures. If possible, perform extractions on fresh or properly stored (-80°C) samples. Limit the number of freeze-thaw cycles. Studies have shown that some amino acid concentrations can be altered by repeated freeze-thaw cycles.[4][5][6]
Inconsistent Flow Rate A flow rate that is too fast during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. Conversely, an inconsistent or very slow flow rate can also affect reproducibility.Maintain a consistent and optimal flow rate during all steps of the SPE process. A typical flow rate for sample loading is 1-2 mL/min.
Issues with Deuterated Standard Although uncommon, issues such as isotopic exchange (loss of deuterium) can occur, particularly under harsh pH conditions. It is also important to verify the purity and concentration of the internal standard stock solution.Use high-quality deuterated standards. Prepare stock solutions in a stable solvent and store them under appropriate conditions. While deuterated standards are generally stable, it's good practice to be aware of potential exchange issues, especially with deuterium on heteroatoms.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor this compound Recovery check_fractions Analyze All Fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte in Loading Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No cause_load Potential Causes: - Incorrect Sample pH - Wrong Sorbent Type - Flow Rate Too High analyte_in_load->cause_load Yes analyte_not_eluted Analyte Not in Eluate? analyte_in_wash->analyte_not_eluted No cause_wash Potential Cause: - Wash Solvent Too Strong analyte_in_wash->cause_wash Yes cause_elution Potential Causes: - Elution Solvent Too Weak - Insufficient Elution Volume analyte_not_eluted->cause_elution Yes end Recovery Improved analyte_not_eluted->end No solution_load Solutions: - Adjust Sample pH - Select Appropriate Sorbent (e.g., SCX) - Optimize Flow Rate cause_load->solution_load solution_wash Solution: - Decrease Organic Content or Adjust pH of Wash Solvent cause_wash->solution_wash solution_elution Solutions: - Increase Elution Solvent Strength (e.g., add base) - Increase Elution Volume cause_elution->solution_elution solution_load->end solution_wash->end solution_elution->end

Caption: A logical workflow for troubleshooting poor recovery of this compound.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using a strong cation exchange (SCX) SPE cartridge.

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • This compound internal standard solution (concentration to be optimized)

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (glacial)

  • Ammonium hydroxide (concentrated)

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Evaporation system (e.g., nitrogen evaporator)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the appropriate volume of this compound internal standard solution.

  • Add 300 µL of 0.1 M acetic acid in water (pH ~2.8) to the plasma sample.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a clean tube for SPE.

3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M acetic acid in water. Do not allow the sorbent to dry.

  • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid in water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound with 1 mL of 5% (v/v) ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Extraction Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction (SCX) start Start: Plasma Sample add_is Add this compound IS start->add_is precipitate Protein Precipitation (0.1 M Acetic Acid) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Sample supernatant->spe_load spe_condition SPE Conditioning (Methanol, Water) spe_equilibrate SPE Equilibration (0.1 M Acetic Acid) spe_condition->spe_equilibrate spe_equilibrate->spe_load spe_wash1 Wash 1 (0.1 M Acetic Acid) spe_load->spe_wash1 spe_wash2 Wash 2 (Methanol) spe_wash1->spe_wash2 spe_dry Dry Cartridge spe_wash2->spe_dry spe_elute Elute (5% NH4OH in Methanol) spe_dry->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step workflow for the solid-phase extraction of this compound.

Data Presentation

Expected Recovery of Amino Acids using Different Extraction Methods

The recovery of amino acids can vary depending on the specific amino acid, the biological matrix, and the extraction method employed. The following table summarizes typical recovery rates reported in the literature for various amino acids, which can serve as a benchmark for the expected recovery of this compound.

Extraction Method Biological Matrix Amino Acid Reported Recovery (%) Reference
Strong Cation Exchange (SCX) SPERat PlasmaVarious Amino Acids33.6 - 107.7[2]
Strong Cation Exchange (SCX) SPERat UrineMost Amino Acids53 - 100[1][3]
Protein Precipitation (TFA)Human PlasmaVarious Amino Acids>85 (for most)[7]
Protein Precipitation (Acetonitrile)Human UrineVarious Amino Acids80.20 - 114.97[8]
Derivatization and LLEHuman UrineVarious Amino AcidsNot specified, but good precision reported

Note: Recovery can be analyte-specific. It is recommended to perform in-house validation to determine the specific recovery for this compound with your method.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable recovery rate for this compound?

An acceptable recovery rate is one that is consistent and reproducible. While higher recovery is generally better, it is not always necessary to achieve 100% recovery.[9] A reproducible recovery of 80% or even lower can be acceptable as long as it is consistent across all samples and calibrators, and the internal standard effectively corrects for any loss.[9] Regulatory guidelines for bioanalytical method validation often focus on the precision and accuracy of the overall method rather than a specific recovery percentage.

Q2: Can I use a different deuterated amino acid as an internal standard for Aminoadipic acid?

While it is best practice to use the deuterated analog of the analyte of interest, in some cases, a structurally similar deuterated compound can be used. However, it is crucial to validate that the chosen internal standard behaves similarly to Aminoadipic acid during extraction and ionization to ensure accurate quantification.

Q3: How many freeze-thaw cycles can my plasma samples undergo before it affects the concentration of Aminoadipic acid?

The stability of amino acids through freeze-thaw cycles can vary.[4][5][6] It is recommended to limit the number of freeze-thaw cycles to a maximum of three. For any new study, it is advisable to perform a freeze-thaw stability assessment as part of the method validation to determine the impact on your specific analyte and matrix.

Q4: My LC-MS/MS sensitivity for this compound is low. What can I do?

Low sensitivity can be due to several factors. In the context of the extraction, ensure that the final extract is reconstituted in a solvent that is compatible with your initial mobile phase and promotes good peak shape. Also, consider concentrating your sample by reconstituting in a smaller volume than the elution volume. From an analytical standpoint, optimize the mass spectrometry parameters, including collision energy and source parameters, specifically for this compound.

Q5: What are the key LC-MS/MS parameters for the analysis of Aminoadipic acid?

Based on available literature for underivatized amino acid analysis, typical parameters are:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often used for good retention of polar amino acids.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is common.

  • Ionization: Positive electrospray ionization (ESI+) is typically used.

  • MRM Transitions: For Aminoadipic acid (precursor ion m/z 162.1), common product ions are m/z 98.1 and 144.1. The corresponding transitions for this compound would be shifted by the mass of the deuterium labels. These should be optimized on your specific instrument.

References

Impact of sample storage conditions on Aminoadipic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample storage conditions on Aminoadipic acid-d3. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat (solid) this compound?

For long-term storage, it is recommended to store neat this compound at -20°C, where it should remain stable for at least two years.[1] For shorter periods, refrigeration at +2°C to +8°C is also acceptable.[2][3] It is crucial to protect the compound from light.[2][3]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions?

Aqueous solutions of the non-deuterated form, L-α-Aminoadipic acid, are not recommended to be stored for more than one day.[1] If you must store aqueous solutions, they should be kept refrigerated at +2°C to +8°C and used as soon as possible.

Q4: How do different storage temperatures affect this compound stability in biological samples like serum or plasma?

Studies on a broad range of amino acids, including α-Aminoadipic acid, have shown that storage conditions significantly impact their stability in human serum.[5] Storage at 4°C (refrigeration) and 22°C (room temperature) can lead to alterations in the concentration of many amino acids.[5] For long-term stability of biological samples, storage at -80°C is recommended.[5]

Q5: Are freeze-thaw cycles detrimental to the stability of this compound in biological samples?

Yes, repeated freeze-thaw cycles can significantly affect the concentration of amino acids in biological samples.[5] One study found that nearly half of the detectable amino acids and related amines were altered after three freeze-thaw cycles.[5] It is best practice to aliquot samples into single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound that may be related to sample storage.

Issue 1: Inconsistent or variable results for this compound concentrations across samples.

Possible Cause Troubleshooting Steps
Sample Degradation - Review sample handling and storage history. Were the samples stored at the recommended -80°C? - Were the samples subjected to multiple freeze-thaw cycles? - Consider performing a pilot stability test under your specific laboratory conditions.
Inconsistent Sample Processing - Ensure a standardized protocol for sample collection, processing, and storage is followed for all samples. - Use of a stable isotope-labeled internal standard, such as this compound, should help correct for variability during sample preparation and analysis.[4]

Issue 2: Lower than expected concentrations of this compound in stored samples.

Possible Cause Troubleshooting Steps
Long-term Storage Issues - Extended storage, even at -80°C, can lead to changes in the concentrations of some amino acids.[5] - If samples have been stored for several years, it is advisable to re-validate the stability of this compound in a representative subset of the samples.
Exposure to Light - this compound is light-sensitive.[2][3] Ensure that all handling and storage steps are performed with protection from light, for example, by using amber vials.

Data on Amino Acid Stability

While specific quantitative data for the stability of this compound is limited, a study on the stability of a panel of amino acids in human serum provides valuable insights into the behavior of α-Aminoadipic acid, which is expected to be comparable to its deuterated form.

Table 1: General Stability of α-Aminoadipic Acid in Human Serum Under Various Conditions

Condition Observation Recommendation
Storage at 4°C Significant alterations in concentrations of many amino acids, including α-Aminoadipic acid, were observed.[5]Avoid prolonged storage at 4°C. Process samples as quickly as possible.
Storage at 22°C A high percentage of amino acids showed significant changes in concentration.[5]Do not store samples at room temperature. Keep on ice if immediate processing or freezing is not possible.
Freeze-Thaw Cycles (-80°C) A significant number of amino acids were affected by repeated freeze-thaw cycles.[5]Aliquot samples into single-use vials to avoid freeze-thaw cycles.
Long-Term Storage at -80°C Generally considered the optimal condition for long-term storage, however, changes in some amino acid concentrations can occur over several years.[5]For long-term studies, it is advisable to store samples at -80°C and conduct periodic stability assessments.

Experimental Protocols

Protocol 1: Sample Handling and Storage for this compound Analysis

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).

  • Plasma/Serum Separation: Centrifuge the blood samples as soon as possible after collection to separate plasma or serum.

  • Aliquoting: Immediately after separation, aliquot the plasma or serum into pre-labeled, single-use cryovials. This is a critical step to avoid repeated freeze-thaw cycles.

  • Freezing: Snap-freeze the aliquots in dry ice or a -80°C freezer.

  • Storage: Store the frozen aliquots at -80°C until analysis.

  • Thawing: On the day of analysis, thaw the required number of aliquots at room temperature or in a water bath at a controlled temperature. Once thawed, keep the samples on ice.

  • Internal Standard Spiking: Add the this compound internal standard to all samples, calibration standards, and quality controls before protein precipitation.

  • Protein Precipitation: Precipitate proteins using a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Sample Analysis cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Sample Analysis A Collect Blood Sample B Centrifuge to Separate Plasma/Serum A->B C Aliquot into Single-Use Vials B->C D Snap-Freeze and Store at -80°C C->D E Thaw Samples D->E F Add this compound (Internal Standard) E->F G Protein Precipitation F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Final Concentration I->J Data Interpretation

Caption: Workflow for biological sample handling and analysis.

troubleshooting_workflow Troubleshooting Inconsistent Results A Inconsistent this compound Results B Check Sample Storage History A->B C Stored at -80°C? B->C Yes F Potential Degradation Re-analyze with fresh QC samples B->F No D Single Freeze-Thaw Cycle? C->D Yes C->F No E Review Sample Processing Protocol D->E Yes D->F No G Standardize Protocol Retrain personnel if necessary E->G Inconsistent Protocol H Data likely reliable E->H Consistent Protocol

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Resolving Chromatographic Co-elution with Aminoadipic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving chromatographic co-elution issues, with a specific focus on analyses utilizing aminoadipic acid-d3 as an internal standard.

Troubleshooting Guides

Guide: Resolving Co-elution of a Polar Analyte with this compound in HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common technique for retaining and separating polar compounds like amino acids. However, co-elution can still occur, especially in complex biological matrices. This guide provides a systematic approach to resolving co-elution between a hypothetical polar analyte and the internal standard, this compound.

Initial Observation: The analyte and this compound are co-eluting or poorly resolved in the chromatogram.

Troubleshooting Workflow:

start Start: Co-elution Observed check_ms Step 1: Confirm Co-elution via MS start->check_ms optimize_gradient Step 2: Optimize Gradient Profile check_ms->optimize_gradient Co-elution confirmed modify_mp Step 3: Modify Mobile Phase Composition optimize_gradient->modify_mp Resolution not achieved end Resolution Achieved optimize_gradient->end Resolution achieved change_column Step 4: Change Stationary Phase modify_mp->change_column Resolution not achieved modify_mp->end Resolution achieved change_column->end Resolution achieved

Caption: Troubleshooting workflow for resolving co-elution.

Detailed Experimental Protocol:

This protocol outlines a typical HILIC-MS/MS method for the analysis of a polar analyte using this compound as an internal standard and provides steps for method development to resolve co-elution.

1. Sample Preparation:

A "dilute and shoot" approach is often suitable for plasma or urine samples.[1]

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample.

  • Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of the initial mobile phase.

2. Initial LC-MS/MS Parameters:

ParameterInitial Condition
LC System UPLC/HPLC system
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: (Define specific precursor/product ions) This compound: 165.1 -> 101.1, 165.1 -> 73.1

3. Gradient Optimization to Resolve Co-elution:

If co-elution is observed with the initial gradient, systematically adjust the gradient to improve separation. The goal is to modify the selectivity of the separation.[2]

Gradient ProgramTime (min)%BRationale
Initial 0.095High organic content for retention in HILIC.
1.095Isocratic hold to allow for binding.
5.050Linear gradient to elute compounds.
5.195Return to initial conditions.
7.095Re-equilibration.
Optimized 1 0.098Increased initial organic strength to potentially increase retention and differential partitioning of the analyte and internal standard.
1.098
7.060Shallower gradient to provide more time for separation of closely eluting peaks.
7.198
9.098
Optimized 2 0.095
1.095
3.085Introduce a slower ramp in the region where the compounds elute.
6.050
6.195
8.095

4. Further Optimization (If Necessary):

  • Modify Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can alter the ionization state of the analyte and stationary phase, thereby changing selectivity.[3]

  • Change Organic Modifier: While acetonitrile is most common in HILIC, methanol can be used as a replacement or in a ternary mixture to alter selectivity.

  • Change Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, consider a HILIC column with a different stationary phase chemistry (e.g., unbonded silica, or phases with different functional groups).[3]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution of my analyte and this compound?

A1: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.[4] For polar compounds like aminoadipic acid, this can be due to:

  • Similar Physicochemical Properties: Your analyte and this compound may have very similar polarity, size, and pKa, leading to similar retention behavior on the HILIC column.

  • Inadequate Chromatographic Selectivity: The combination of your current mobile phase and stationary phase may not provide enough difference in interaction for the two molecules to be resolved.

  • Matrix Effects: Components in your sample matrix can alter the retention of your analyte or internal standard, causing them to co-elute.

Q2: How can I confirm that what I'm seeing is co-elution and not a problem with my mass spectrometer?

A2: You can use your mass spectrometer to confirm co-elution by examining the mass spectra across the chromatographic peak. If you have co-elution, you will see ions corresponding to both your analyte and this compound across the peak profile. A pure peak will show a consistent mass spectrum.

Q3: What are the ideal properties of a deuterated internal standard like this compound?

A3: An ideal deuterated internal standard should:

  • Be chemically identical to the analyte, but with a different mass.[4]

  • Exhibit the same chromatographic retention time and ionization efficiency as the analyte.

  • Be free of any unlabeled analyte.

  • Be added to the sample as early as possible in the sample preparation process to account for any analyte loss.

cluster_IS Internal Standard (IS) Properties cluster_Analyte Analyte Properties IS_prop1 Chemically Similar to Analyte IS_prop2 Different Mass IS_prop1->IS_prop2 IS_prop3 Co-elutes with Analyte IS_prop2->IS_prop3 IS_prop4 Similar Ionization Efficiency IS_prop3->IS_prop4 Analyte_prop Target Molecule for Quantitation

References

Validation & Comparative

The Gold Standard for Accurate Bioanalysis: A Comparative Guide to Aminoadipic Acid-d3 vs. 13C-Labeled Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research and clinical diagnostics, the precise quantification of biomarkers is paramount. Aminoadipic acid (AAA) has emerged as a significant metabolite linked to various metabolic disorders, including diabetes. Accurate measurement of AAA in biological matrices necessitates the use of stable isotope-labeled internal standards in mass spectrometry-based assays. The two most common choices are deuterium-labeled (Aminoadipic acid-d3) and Carbon-13-labeled (13C-labeled aminoadipic acid) analogues. This guide provides an objective, data-driven comparison of these two internal standards, highlighting their performance differences and providing detailed experimental protocols to enable an informed decision for your analytical needs.

The ideal stable isotope-labeled internal standard (SIL-IS) should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatographic separation, and ionization. This allows for the accurate correction of analytical variability, including extraction efficiency and matrix effects. While both deuterated and 13C-labeled standards are designed for this purpose, inherent differences in their isotopic composition can lead to significant variations in analytical performance.

Key Performance Differences: The Isotope Effect

The primary differentiator between deuterium-labeled and 13C-labeled internal standards is the "isotope effect". The substantial mass difference between hydrogen (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule. This can manifest as a slight difference in chromatographic retention time, where the deuterated standard may elute slightly earlier than the unlabeled analyte.[1] This chromatographic shift can compromise the accuracy of quantification, especially in complex biological matrices where matrix effects can vary across the elution profile.

In contrast, the relative mass difference between Carbon-12 (¹²C) and Carbon-13 (¹³C) is much smaller, resulting in negligible differences in physicochemical properties. Consequently, 13C-labeled internal standards typically co-elute perfectly with the native analyte, providing more reliable compensation for matrix effects and leading to higher accuracy and precision in quantitative results.[1][2]

Quantitative Data Comparison

Table 1: General Performance Comparison of Deuterated vs. 13C-Labeled Internal Standards

Performance ParameterThis compound (Deuterated)13C-Labeled Aminoadipic AcidRationale
Chromatographic Co-elution Potential for a slight retention time shift (elutes earlier)Typically co-elutes perfectly with the analyteThe larger relative mass difference between H and D can alter chromatographic behavior (Isotope Effect).[1]
Matrix Effect Compensation Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement.More effective and reliable compensation as both analyte and IS experience the same matrix environment at the same time.[1][2]
Accuracy & Precision May lead to reduced accuracy and precision, especially in complex matrices.Generally provides higher accuracy and precision.[3]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the solvent, particularly if the label is in a labile position.13C labels are integrated into the carbon skeleton and are not susceptible to exchange, ensuring the stability of the standard.
Cost Generally less expensive and more readily available.[4]Typically more expensive due to more complex synthesis.[4]

Table 2: Expected Validation Parameters for a Quantitative LC-MS/MS Assay

Validation ParameterExpected Performance with this compoundExpected Performance with 13C-Labeled Aminoadipic Acid
Linearity (r²) > 0.99> 0.995
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Recovery 85-115%90-110%
Matrix Effect Potential for significant variabilityMinimal variability

Experimental Protocols

To facilitate the accurate quantification of aminoadipic acid and to allow researchers to perform their own comparative studies, a detailed experimental protocol for LC-MS/MS analysis is provided below. This protocol is a composite based on established methods for amino acid analysis in biological fluids.[5][6]

Protocol: Quantification of Aminoadipic Acid in Human Plasma using Stable Isotope Dilution LC-MS/MS

1. Materials and Reagents:

  • Aminoadipic acid standard

  • This compound (Internal Standard 1)

  • 13C-Labeled Aminoadipic Acid (Internal Standard 2)

  • LC-MS grade water, acetonitrile, and formic acid

  • Human plasma (K2EDTA)

  • Protein precipitation agent (e.g., 10% trichloroacetic acid in water or acetonitrile with 1% formic acid)

2. Preparation of Standards and Internal Standards:

  • Prepare stock solutions of aminoadipic acid, this compound, and 13C-labeled aminoadipic acid in LC-MS grade water at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution containing both this compound and 13C-labeled aminoadipic acid at a concentration of 1 µg/mL in water.

  • Prepare calibration standards by spiking the aminoadipic acid stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to achieve a concentration range of 0.1 to 50 µM.

3. Sample Preparation:

  • Thaw plasma samples, calibration standards, and quality control samples on ice.

  • To 50 µL of each sample, add 10 µL of the working internal standard solution.

  • Vortex briefly.

  • Add 200 µL of ice-cold protein precipitation agent.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Aminoadipic acid: To be determined by infusion of the standard (e.g., Q1: 162.1 m/z, Q3: specific product ion).

    • This compound: Q1: 165.1 m/z, Q3: corresponding product ion.

    • 13C-Labeled Aminoadipic Acid (assuming 6 carbons labeled): Q1: 168.1 m/z, Q3: corresponding product ion.

5. Data Analysis:

  • Integrate the peak areas for the analyte and both internal standards.

  • Calculate the peak area ratio of the analyte to each internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of aminoadipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Compare the accuracy, precision, and matrix effects obtained using this compound versus 13C-labeled aminoadipic acid.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles of choosing an appropriate internal standard, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (AAA-d3 or 13C-AAA) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify logical_comparison cluster_choice Choice of Internal Standard cluster_performance Performance Characteristics cluster_outcome Analytical Outcome start Need for Accurate Quantification of Aminoadipic Acid d3 This compound start->d3 Lower Cost c13 13C-Labeled Aminoadipic Acid start->c13 Higher Accuracy Needed d3_perf Potential Isotope Effect - Chromatographic Shift - Incomplete Matrix  Effect Correction d3->d3_perf c13_perf No Isotope Effect - Co-elution with Analyte - Accurate Matrix  Effect Correction c13->c13_perf d3_outcome Acceptable for some applications, but higher risk of inaccuracy d3_perf->d3_outcome c13_outcome Robust, reliable, and highly accurate quantification c13_perf->c13_outcome

References

A Researcher's Guide to Internal Standards for Amino Acid Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible quantitative results. Internal standards are essential for correcting variations that can occur during sample preparation, derivatization, and analysis. This guide provides an objective comparison of the two primary types of internal standards used in amino acid analysis: Stable Isotope-Labeled (SIL) amino acids and non-proteinogenic amino acids.

This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for your specific application.

Key Differences and Applications

The selection of an internal standard largely depends on the analytical technique employed, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.

Stable Isotope-Labeled (SIL) Amino Acids are considered the "gold standard" for mass spectrometry-based methods.[] These are amino acids in which one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N). Since SIL amino acids are chemically identical to their naturally occurring counterparts, they co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. This near-perfect chemical and physical similarity allows for highly accurate correction of matrix effects and variations in sample processing.

Non-proteinogenic amino acids are amino acids not naturally found in proteins.[2] Common examples include norvaline, sarcosine, and α-aminobutyric acid. These are structurally similar to the proteinogenic amino acids and are used in HPLC-based methods where a UV or fluorescence detector is employed after derivatization. The key is that they are not present in the biological sample and have a distinct retention time from the amino acids being quantified.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of SIL and non-proteinogenic amino acids as internal standards in amino acid analysis, based on data from various validation studies.

Table 1: Performance Characteristics of Stable Isotope-Labeled (SIL) Internal Standards in LC-MS/MS Analysis

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[3][4]
Precision (RSD) < 15% (intraday and interday)[3][4]
Accuracy (Recovery) 85-115%[4][5]
Limit of Quantification (LOQ) Low μM to high nM range[3][4]

Table 2: Performance Characteristics of Non-Proteinogenic Internal Standards in HPLC Analysis

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[6][7]
Precision (RSD) < 5% (intraday), < 8% (interday)[7]
Accuracy (Recovery) 87-104%[7]
Limit of Quantification (LOQ) Low μM to high pM range (depending on derivatization and detector)[6]

Experimental Protocols

Detailed methodologies for the use of both types of internal standards are provided below.

Experimental Protocol 1: Amino Acid Analysis using Stable Isotope-Labeled (SIL) Internal Standards by LC-MS/MS

This protocol is a general guideline for the quantitative analysis of amino acids in biological samples using SIL internal standards.

1. Sample Preparation and Protein Hydrolysis:

  • To a known volume or weight of the sample (e.g., plasma, cell lysate), add a known amount of the SIL amino acid internal standard mixture.

  • For protein-containing samples, perform protein precipitation using a suitable solvent like methanol or acetonitrile.

  • To hydrolyze proteins and release amino acids, add 6 M HCl and incubate at 110°C for 24 hours.[3][4]

  • After hydrolysis, evaporate the acid under a stream of nitrogen.

  • Reconstitute the dried sample in a suitable buffer for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column, such as a HILIC or reversed-phase C18 column, for the separation of amino acids. The mobile phases typically consist of an aqueous buffer with an organic modifier.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each amino acid and its corresponding SIL internal standard, set up specific precursor-to-product ion transitions.

  • Quantification: Calculate the concentration of each amino acid by determining the peak area ratio of the endogenous amino acid to its corresponding SIL internal standard and comparing it to a calibration curve.[8]

Experimental Protocol 2: Amino Acid Analysis using Non-Proteinogenic Internal Standards by HPLC with Pre-column Derivatization

This protocol outlines a general procedure for amino acid analysis using a non-proteinogenic internal standard and pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the non-proteinogenic internal standard (e.g., 10 nmol/μL of norvaline and sarcosine in 0.1 N HCl).[9]

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the amino acids to be quantified and a fixed concentration of the internal standard.

  • Sample Preparation: For protein hydrolysates, follow the hydrolysis procedure described in Protocol 1. For free amino acid analysis, deproteinize the sample and add the internal standard.

2. Automated Pre-column Derivatization:

  • Use an autosampler capable of automated derivatization.

  • The derivatization process typically involves mixing the sample with a borate buffer, followed by the addition of OPA reagent (for primary amino acids) and then FMOC reagent (for secondary amino acids).

3. HPLC Analysis:

  • Chromatographic Separation: Employ a reversed-phase C18 column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile.

  • Detection: Use a UV or fluorescence detector. OPA-derivatized amino acids are typically detected at 338 nm, while FMOC-derivatized amino acids are detected at 262 nm.

  • Quantification: Determine the concentration of each amino acid by calculating the peak area ratio of the amino acid to the internal standard and comparing it to the calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the general workflow for amino acid analysis using internal standards and a simplified representation of the role of amino acids in a key metabolic pathway.

G General Workflow for Amino Acid Analysis with Internal Standards cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Internal Standard (SIL or Non-proteinogenic) Sample->Add_IS Hydrolysis Protein Hydrolysis (if required) Add_IS->Hydrolysis Deproteinization Deproteinization Hydrolysis->Deproteinization Derivatization Derivatization (for HPLC) Deproteinization->Derivatization Chromatography Chromatographic Separation (LC or HPLC) Derivatization->Chromatography Detection Detection (MS or UV/Fluorescence) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G Simplified Role of Amino Acids in Protein Synthesis cluster_pool Cellular Pool cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation AA_Pool Free Amino Acid Pool tRNA_Charging tRNA Charging AA_Pool->tRNA_Charging Ribosome Ribosome tRNA_Charging->Ribosome Protein Protein Ribosome->Protein Proteasome Proteasome Protein->Proteasome Proteasome->AA_Pool

References

A Comparative Guide to the Cross-Validation of Aminoadipic Acid-d3 LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. Aminoadipic acid (AAA) has been identified as a potential biomarker for several metabolic diseases, including diabetes.[1][2][3][4][5] The use of a deuterated internal standard, such as Aminoadipic acid-d3 (AAA-d3), is a common and effective strategy to ensure the accuracy and reproducibility of LC-MS (Liquid Chromatography-Mass Spectrometry) methods for its quantification.[6] This guide provides a comparative overview of key considerations and methodologies for the cross-validation of an LC-MS method for AAA-d3, drawing upon established bioanalytical method validation guidelines and published amino acid analysis methods.

Principles of Cross-Validation

Cross-validation is a critical component of bioanalytical method validation, particularly when data is generated from different laboratories or when a method is transferred. The objective is to ensure that the analytical method is robust and provides equivalent results regardless of the location of the analysis. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation, which include recommendations for performing cross-validation.[7][8][9][10][11]

Experimental Workflow for Method Cross-Validation

A typical workflow for the cross-validation of an LC-MS method involves several key stages, from the initial validation of the method at each site to the comparative analysis of quality control (QC) samples.

LC-MS Method Cross-Validation Workflow LC-MS Method Cross-Validation Workflow cluster_0 Site A cluster_1 Site B A_Validation Full Method Validation A_QC_Prep QC Sample Preparation A_Validation->A_QC_Prep A_Analysis Sample Analysis A_QC_Prep->A_Analysis Data_Comparison Comparative Statistical Analysis A_Analysis->Data_Comparison B_Validation Full Method Validation B_QC_Prep QC Sample Preparation B_Validation->B_QC_Prep B_Analysis Sample Analysis B_QC_Prep->B_Analysis B_Analysis->Data_Comparison Report Cross-Validation Report Data_Comparison->Report

Caption: A generalized workflow for the cross-validation of an LC-MS method between two sites.

Comparative Methodologies for Aminoadipic Acid Analysis

While a direct cross-validation study for this compound LC-MS methods is not publicly available, we can compare the experimental protocols from several published methods for the analysis of amino acids, including those that can be adapted for AAA-d3. The following tables summarize the key parameters from a selection of relevant studies.

Sample Preparation

Effective sample preparation is crucial for removing interferences and ensuring accurate quantification. The most common approach for plasma and urine samples is protein precipitation.

Method Matrix Sample Preparation Protocol Reference
Method 1 PlasmaProtein precipitation with sulfosalicylic acid.[12][13]
Method 2 UrineSimple dilution followed by derivatization.[14]
Method 3 PlasmaProtein precipitation with methanol.[15]
Liquid Chromatography

The choice of chromatographic column and mobile phases is critical for achieving good separation and peak shape.

Method LC System Column Mobile Phase A Mobile Phase B Flow Rate Reference
Method A UPLCACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mmWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0.6 mL/min[14]
Method B UHPLCIntrada Amino Acid, 50 × 3 mm, 3 µm100 mM Ammonium Formate in WaterAcetonitrile:Water:Formic Acid (95:5:0.3)0.6 mL/min[15]
Method C LCAcclaim™ Trinity™Ammonium Formate in Water (pH 2.8)80% Ammonium Formate in Water + 20% AcetonitrileNot specified[12]
Mass Spectrometry

Tandem mass spectrometry (MS/MS) is typically used for its high selectivity and sensitivity.

Method Mass Spectrometer Ionization Mode Detection Mode Reference
Method X Triple QuadrupolePositive ESIMultiple Reaction Monitoring (MRM)[15]
Method Y Triple QuadrupoleNegative ESIMultiple Reaction Monitoring (MRM)[16]
Method Z Single QuadrupolePositive ESINot specified[17]

Comparative Performance Data

The following table summarizes the reported performance characteristics of different LC-MS methods for amino acid analysis. These parameters are essential for evaluating the reliability and suitability of a method for its intended purpose.

Performance Metric Method Alpha Method Beta Method Gamma
Linearity (r²) ≥0.9984Not specified>0.99
Intra-day Precision (%CV) 4.64%<15%<10%
Inter-day Precision (%CV) 7.30%<15%<10%
Accuracy (% Recovery) Not specified85.0% - 98.0%Overall mean bias <2% vs. IEC
Limit of Quantification (LOQ) 0.25 nmol8 nmol/mL (plasma)≤2.5 µmol/L
Reference [16][18][17]

Conclusion

The cross-validation of an LC-MS method for this compound is a critical step to ensure data integrity and consistency, especially in multi-site studies. While a dedicated comparative study is not available, this guide provides a framework for such a validation by comparing methodologies and performance data from existing literature on amino acid analysis. The presented experimental protocols and performance characteristics can serve as a valuable resource for researchers in selecting and validating a suitable LC-MS method for their specific needs. Adherence to regulatory guidelines from bodies like the EMA and FDA is essential throughout the validation process to ensure the generation of high-quality, reliable data.

References

A Comparative Guide to the Linearity and Sensitivity of Aminoadipic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based quantification, particularly in metabolomics and clinical research, the use of stable isotope-labeled internal standards is the gold standard for correcting sample processing and matrix effects.[1] This guide provides a detailed comparison of the performance of Aminoadipic acid-d3 as an internal standard, supported by experimental data, to assist in the selection of the most appropriate analytical strategies.

Performance Assessment of α-Aminoadipic Acid

While specific performance data for this compound is not extensively published, the analytical performance of its non-labeled counterpart, α-Aminoadipic acid, provides a strong indication of its expected behavior in terms of linearity and sensitivity. The near-identical chemical and physical properties of a deuterated standard and its native analyte ensure they exhibit the same behavior during sample preparation, chromatography, and ionization.[2][3]

A study detailing a fast, direct LC-MS/MS analysis of 45 amino acids in plasma provides valuable data on the performance of α-Aminoadipic acid. The method demonstrated excellent linearity and sensitivity for a broad range of amino acids, including α-Aminoadipic acid.

Linearity and Sensitivity Data

The following table summarizes the linearity and accuracy data for the analysis of α-Aminoadipic acid. The calibration curve for α-Aminoadipic acid showed a quadratic regression (1/x weighted) with a correlation coefficient (r²) greater than 0.990 over the concentration range of 1 to 500 µmol/L.[4][5]

AnalyteCalibration Range (µmol/L)Linearity (r²)
α-Aminoadipic acid1 - 500> 0.990

Table 1: Linearity of α-Aminoadipic Acid Analysis.[4][5]

Accuracy and Precision

The accuracy and precision of the method for α-Aminoadipic acid were assessed at three different concentration levels in control plasma samples. The results, presented in the table below, demonstrate acceptable accuracy and precision, with measured concentrations falling within a reasonable percentage of the nominal concentrations.[4]

Nominal Concentration (µmol/L)Measured Concentration Range (µmol/L)Average Measured Concentration (µmol/L)%RSD
Low4.98 - 7.465.747.53
Medium9.92 - 14.911.26.75
High14.7 - 22.117.911.7

Table 2: Accuracy and Precision for α-Aminoadipic Acid Analysis.[4]

Comparison with Alternative Internal Standards

The choice of an internal standard is critical and depends on the specific analyte and matrix. While this compound is an excellent choice for the quantification of aminoadipic acid and related metabolites in the lysine degradation pathway, other deuterated amino acids are commonly used for broader amino acid panels.

Internal StandardTypical Analyte(s)Advantages
This compound Aminoadipic acid, Lysine metabolitesStructurally very similar to the analyte, ensuring co-elution and similar ionization behavior.
Leucine-d10, Valine-d8, etc. Panels of proteinogenic amino acidsCommercially available in mixtures for comprehensive amino acid analysis.
Norleucine (non-deuterated) General amino acid analysisCost-effective, but may not perfectly mimic the analyte's behavior in complex matrices.[6]

Table 3: Comparison of Internal Standards for Amino Acid Analysis.

Deuterated standards like this compound are generally superior to non-isotopically labeled standards (e.g., structural analogs) as they co-elute perfectly with the analyte, providing the most accurate correction for matrix effects.[3]

Experimental Protocols

A robust analytical method is crucial for achieving reliable results. The following is a representative experimental protocol for the analysis of amino acids in plasma using a deuterated internal standard, such as this compound.

Sample Preparation
  • Protein Precipitation : To 50 µL of plasma sample, add 5 µL of 30% sulfosalicylic acid solution.[5]

  • Vortex and Centrifuge : Vortex the mixture for 10 seconds and then centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Internal Standard Addition : Transfer 27.5 µL of the clear supernatant to a new tube and add 2 µL of the internal standard working solution (containing this compound at a known concentration).[5]

  • Dilution : Add 225 µL of the mobile phase B (acetonitrile:water (90:10), 0.5% formic acid, and 1 mM ammonium formate) to the mixture.[5]

  • Injection : Inject the final solution into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[4][7]

  • Mobile Phase : A gradient of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., acetonitrile with formic acid and ammonium formate).[5]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray ionization (ESI) in positive mode is typically used for amino acids.

  • MRM Transitions : Specific precursor-to-product ion transitions for both the analyte (e.g., aminoadipic acid) and the internal standard (this compound) must be optimized. For α-aminoadipic acid, a transition of m/z 162.1 -> 98.1 has been used.[4]

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical linearity and sensitivity assessment using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Sulfosalicylic Acid) start->precip centrifuge Centrifugation precip->centrifuge is_add Add Internal Standard (this compound) centrifuge->is_add dilute Dilution is_add->dilute lcms LC-MS/MS Analysis dilute->lcms data Data Acquisition (MRM) lcms->data peak Peak Integration data->peak ratio Calculate Peak Area Ratio (Analyte / IS) peak->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte Concentration curve->quant

Caption: Experimental workflow for amino acid quantification.

signaling_pathway cluster_linearity Linearity Assessment cluster_sensitivity Sensitivity Assessment cal_standards Prepare Calibration Standards (Multiple Concentrations) analysis Analyze Standards with IS cal_standards->analysis plot Plot Peak Area Ratio vs. Concentration analysis->plot regression Perform Linear Regression plot->regression r_squared Determine R² Value regression->r_squared low_conc Analyze Low Concentration Samples sn_ratio Calculate Signal-to-Noise Ratio low_conc->sn_ratio lod Determine LOD (S/N = 3) sn_ratio->lod loq Determine LOQ (S/N = 10) sn_ratio->loq

Caption: Logical flow for linearity and sensitivity assessment.

References

The Gold Standard for Accuracy: Aminoadipic Acid-d3 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in metabolic research and drug development, the precision and accuracy of analytical methods are paramount. The quantification of pivotal biomarkers, such as aminoadipic acid—an important intermediate in lysine metabolism and a potential marker for metabolic diseases—relies heavily on the use of appropriate internal standards. This guide provides a comprehensive comparison of Aminoadipic acid-d3, a stable isotope-labeled (SIL) internal standard, with alternative standards, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and chemical similarity allow SIL internal standards to effectively compensate for variations that can occur at each stage of the analytical process, leading to superior accuracy and precision.[3][4] this compound, with its deuterium-labeled structure, offers these advantages for the precise quantification of aminoadipic acid in complex biological matrices.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard is a critical decision that directly impacts the reliability of quantitative data. While structural analogs or other non-isotopically labeled compounds can be used, they often fall short of the performance achieved with a stable isotope-labeled counterpart. The following table summarizes the expected performance characteristics of an LC-MS/MS method for aminoadipic acid quantification using this compound compared to a hypothetical structural analog internal standard. The data presented is representative of typical validation results for amino acid analysis using deuterated internal standards as reported in the literature.[5][6]

Performance MetricThis compound (Expected)Structural Analog (Hypothetical)Acceptance Criteria (FDA/ICH)
Accuracy (% Bias)
Low QC± 5%± 15%Within ± 15%
Mid QC± 3%± 10%Within ± 15%
High QC± 4%± 12%Within ± 15%
Precision (%CV)
Intra-day (repeatability)< 5%< 10%≤ 15%
Inter-day (reproducibility)< 6%< 12%≤ 15%
Linearity (r²) > 0.995> 0.990≥ 0.99
Matrix Effect Minimal and compensatedPotential for significant and uncompensated effectsConsistent and reproducible
Recovery High and consistent with analyteMay differ from analyteConsistent and reproducible

QC: Quality Control; CV: Coefficient of Variation; r²: Coefficient of determination. Data is representative of typical performance and not from a direct head-to-head study.

The Rationale for Superior Performance

The superior performance of this compound stems from its ability to mimic the behavior of the endogenous aminoadipic acid throughout the analytical workflow. This minimizes variability introduced during sample extraction and compensates for matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the biological matrix.

cluster_workflow Bioanalytical Workflow with Internal Standard cluster_compensation Compensation for Variability Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quant Quantification LC_MS->Quant Result Accurate Concentration of Aminoadipic Acid Quant->Result Analyte Aminoadipic Acid Extraction_Loss Extraction Loss Analyte->Extraction_Loss Matrix_Effect Matrix Effect Analyte->Matrix_Effect Instrument_Drift Instrumental Drift Analyte->Instrument_Drift IS This compound IS->Extraction_Loss IS->Matrix_Effect IS->Instrument_Drift

Experimental workflow for quantitative analysis.

Experimental Protocol: Quantification of Aminoadipic Acid in Human Plasma

This section details a typical experimental protocol for the quantification of aminoadipic acid in human plasma using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents

  • Aminoadipic acid reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (mass spectrometry grade)

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of each sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a fixed concentration (e.g., 100 ng/mL).

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient optimized for the separation of aminoadipic acid from other endogenous compounds.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Aminoadipic acid: m/z 162.1 → 70.1 (representative transition)

      • This compound: m/z 165.1 → 73.1 (representative transition)

    • Source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.

4. Data Analysis

  • Integrate the chromatographic peaks for both aminoadipic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of aminoadipic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

cluster_logic Logical Framework for Accurate Quantification Analyte Endogenous Aminoadipic Acid Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Known Concentration) IS->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Accurate Concentration of Aminoadipic Acid Cal_Curve->Concentration

Logical relationship for quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of aminoadipic acid in biological matrices. Its ability to accurately correct for analytical variability, particularly matrix effects and extraction inconsistencies, leads to superior accuracy and precision compared to non-isotopically labeled alternatives. For researchers, scientists, and drug development professionals seeking the highest quality data for their studies, the implementation of a stable isotope-labeled internal standard like this compound is an indispensable component of a validated bioanalytical method.

References

Performance of Aminoadipic Acid-d3 in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled version of the analyte as an internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] This technique, known as isotope dilution mass spectrometry, relies on the principle that a SIL internal standard will behave nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization.[3][4] Aminoadipic acid-d3, with deuterium atoms incorporated into its structure, is chemically identical to 2-aminoadipic acid, differing only in mass. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that any variations during the analytical process affect both compounds equally, leading to highly accurate and precise quantification.[5][6]

Expected Performance Characteristics of this compound

Based on typical validation parameters reported for LC-MS/MS methods for the analysis of amino acids and other small molecules in biological fluids, the following table summarizes the expected performance of a method utilizing this compound as an internal standard.[7][8][9]

Disclaimer: The following data is representative of expected performance based on established LC-MS/MS method validation guidelines and performance of similar assays. It is not derived from a dedicated, published study on the performance of this compound.

Performance ParameterMatrix: PlasmaMatrix: UrineRationale for Expected Performance
Linearity (Correlation Coefficient, R²) > 0.99> 0.99SIL internal standards effectively correct for variability, leading to a strong linear relationship between concentration and response.
Accuracy (% Bias) Within ±15%Within ±15%The co-elution and similar ionization of the analyte and SIL internal standard minimize bias from matrix effects and extraction inconsistencies.[1]
Precision (Relative Standard Deviation, % RSD) < 15%< 15%The ability of the SIL internal standard to track the analyte through the entire analytical process significantly reduces measurement variability.[2]
Recovery (%) Consistent and reproducible, though absolute value may varyConsistent and reproducible, though absolute value may varyWhile absolute recovery can differ between matrices, a SIL internal standard ensures that the analyte and standard have comparable recovery, thus correcting for losses.[5]
Matrix Effect Minimal to negligibleMinimal to negligibleThe near-identical physicochemical properties of the analyte and SIL internal standard mean they experience the same degree of ion suppression or enhancement, which is corrected for in the ratio measurement.[2]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of 2-aminoadipic acid in plasma and urine using this compound as an internal standard. This protocol is a composite based on common methodologies for amino acid analysis by LC-MS/MS.

Sample Preparation
  • Plasma:

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.

    • Add 400 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw and vortex urine samples.

    • Centrifuge at high speed to pellet any particulate matter.

    • To 50 µL of the supernatant, add 10 µL of the this compound internal standard solution.

    • Dilute with 440 µL of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for analysis.

Liquid Chromatography
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic phase (for HILIC) or aqueous phase (for C18) and ramping to the opposite composition to elute the analytes.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Aminoadipic acid: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)

  • Data Analysis: The ratio of the peak area of 2-aminoadipic acid to the peak area of this compound is used to calculate the concentration of the analyte against a calibration curve.

Visualizing the Workflow and Metabolic Context

To further aid in the understanding of the analytical process and the biological relevance of 2-aminoadipic acid, the following diagrams are provided.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine) Spike Add Aminoadipic acid-d3 (IS) Matrix->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Recon Reconstitution Dry->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify Lysine_Metabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine L-lysine-ketoglutarate reductase AAA_semialdehyde L-2-Aminoadipate semialdehyde Saccharopine->AAA_semialdehyde Saccharopine dehydrogenase AAA L-2-Aminoadipic acid AAA_semialdehyde->AAA Aminoadipate-semialdehyde dehydrogenase Ketoadipate 2-Ketoadipate AAA->Ketoadipate Aminoadipate aminotransferase GlutarylCoA Glutaryl-CoA Ketoadipate->GlutarylCoA 2-oxoadipate dehydrogenase AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA Multiple steps

References

The Gold Standard for Accuracy: Justifying Aminoadipic Acid-d3 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals engaged in the analysis of α-Aminoadipic acid, a crucial intermediate in lysine metabolism, the use of a stable isotope-labeled internal standard is non-negotiable. This guide provides a comprehensive comparison between Aminoadipic acid-d3 and other standards, presenting experimental data and detailed protocols to justify its selection as the superior choice for robust and defensible bioanalytical results.

The fundamental principle of an ideal internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] This mimicry allows for the correction of variability that can be introduced at various stages, such as sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response.[1] Stable isotope-labeled internal standards, particularly those that are deuterated analogs of the analyte like this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the compound being measured.[2]

Performance Comparison: this compound vs. Alternative Standards

The primary alternative to a deuterated analog of the analyte is often another stable isotope-labeled compound that is structurally similar. In the case of α-Aminoadipic acid quantification, a method utilizing Asparagine-d3 as an internal standard has been documented. While this approach can yield acceptable results, it introduces potential for variability that is mitigated by the use of this compound.

The key advantage of this compound lies in its identical chemical structure to α-Aminoadipic acid, ensuring they co-elute during chromatography and experience the same ionization efficiency or suppression in the mass spectrometer.[2] This identical behavior is critical for accurately compensating for matrix effects, which are a common source of error in the analysis of complex biological samples.[3] A non-homologous standard like Asparagine-d3, while also deuterated, will have different retention times and may respond differently to matrix components, potentially leading to less accurate quantification.[4][5]

The following table summarizes the performance characteristics of a method using Asparagine-d3 as an internal standard for α-Aminoadipic acid analysis, based on published data. While direct comparative data for this compound in the same study is unavailable, the performance of methods employing homologous deuterated internal standards is generally accepted to exhibit high accuracy and precision due to the principles of isotope dilution mass spectrometry. A study utilizing [2,5,5-2H3] α-aminoadipic acid for urinary amino acid analysis underscores its application as a reliable internal standard.[6][7]

ParameterMethod using Asparagine-d3 as Internal Standard for α-Aminoadipic acidMethod using this compound as Internal Standard for α-Aminoadipic acid
Analyte α-Aminoadipic acidα-Aminoadipic acid
Internal Standard Asparagine-d3This compound
Accuracy (% Recovery) 85.0% to 116.0% (at LQC), 86.8% to 112.7% (at MQC), 86.8% to 110.1% (at HQC)Expected to be within 85-115% due to ideal co-elution and matrix effect compensation.
Precision (%RSD) < 14.2% (at LQC), < 9.5% (at MQC), < 9.3% (at HQC)Expected to be low (<15%) due to the principle of isotope dilution.
Correction for Matrix Effects Good, but potential for differential effects due to different retention times.Excellent, due to identical chromatographic behavior and ionization response.
Correction for Sample Preparation Variability GoodExcellent

Data for Asparagine-d3 method is inferred from a study analyzing a panel of amino acids.[8] Performance for this compound is based on established principles of isotope dilution mass spectrometry.[1][2]

Experimental Protocols

To provide a clear understanding of the application of this compound, a detailed experimental protocol for the quantification of α-Aminoadipic acid in human plasma is outlined below. This protocol is a composite based on established methods for amino acid analysis by LC-MS/MS.[8]

Sample Preparation
  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 400 µL of methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • α-Aminoadipic acid: Q1 162.1 -> Q3 74.1

      • This compound: Q1 165.1 -> Q3 77.1

    • Collision Energy and other MS parameters: Optimized for the specific instrument.

Visualizing the Rationale and Workflow

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the signaling pathway of lysine metabolism, the experimental workflow, and the logical relationship justifying the use of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc HILIC Separation reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Ratio to IS) integrate->calculate

Caption: Experimental workflow for α-Aminoadipic acid quantification.

justification_logic cluster_goal Goal cluster_challenge Challenges cluster_solution Solution cluster_comparison Internal Standard Comparison cluster_outcome Outcome goal Accurate Quantification of α-Aminoadipic acid matrix Matrix Effects goal->matrix is affected by variability Sample Prep Variability goal->variability is affected by is Internal Standard (IS) matrix->is is corrected by variability->is is corrected by aad3 This compound (Deuterated Analog) is->aad3 ideal choice is asnd3 Asparagine-d3 (Structurally Different) is->asnd3 alternative is superior Superior Accuracy & Precision aad3->superior leads to asnd3->superior can lead to, but with more potential for error

Caption: Justification for selecting this compound.

lysine_metabolism Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine alpha_Aminoadipate_semialdehyde α-Aminoadipate-semialdehyde Saccharopine->alpha_Aminoadipate_semialdehyde alpha_Aminoadipic_acid α-Aminoadipic acid alpha_Aminoadipate_semialdehyde->alpha_Aminoadipic_acid alpha_Ketoadipate α-Ketoadipate alpha_Aminoadipic_acid->alpha_Ketoadipate Acetoacetyl_CoA Acetoacetyl-CoA alpha_Ketoadipate->Acetoacetyl_CoA Further Metabolism

Caption: Simplified pathway of Lysine degradation.

References

A Guide to Reference Standards for the Absolute Quantification of Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available reference standards for the absolute quantification of aminoadipic acid, a molecule of growing interest in biomedical research. Accurate and precise quantification of this non-proteinogenic amino acid is crucial for understanding its role in various physiological and pathological processes. This document details the specifications of available standards, provides a comprehensive experimental protocol for their use, and offers visual aids to clarify the analytical workflow.

Comparison of Aminoadipic Acid Reference Standards

The selection of a suitable reference standard is paramount for achieving reliable and reproducible quantitative results. The following table summarizes the key characteristics of commercially available aminoadipic acid reference standards from prominent suppliers. For absolute quantification, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Product NameSupplierCatalog NumberFormPurity SpecificationIsotopic LabelingIntended Use
DL-2-Aminoadipic acidSigma-AldrichA0637Powder≥99%UnlabeledAnalytical Standard
L-2-Aminoadipic Acid Reference MaterialFUJIFILM Wako019-24871Crystalline Powder≥98.0%UnlabeledTraceable Reference Material[1][2]
rac alpha-Aminoadipic AcidLGC StandardsPowderHigh PurityUnlabeledCertified Reference Material[3]
DL-2-Aminoadipic acid (2,5,5-D3, 98%) Cambridge Isotope Laboratories DLM-9799 Neat 98% Deuterium (D3) Internal Standard for Mass Spectrometry [4]

Note: Purity values are typically lot-specific and should be confirmed by consulting the Certificate of Analysis (CoA) for the particular batch being used.[5][6][7]

Experimental Protocol: Absolute Quantification of Aminoadipic Acid in Human Plasma by LC-MS/MS

This protocol describes a validated method for the absolute quantification of aminoadipic acid in human plasma using a stable isotope-labeled internal standard and pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Materials and Reagents
  • Analytes: DL-2-Aminoadipic acid (e.g., Sigma-Aldrich, A0637), L-2-Aminoadipic Acid (e.g., FUJIFILM Wako, 019-24871)

  • Internal Standard: DL-2-Aminoadipic acid-d3 (Cambridge Isotope Laboratories, DLM-9799)

  • Derivatization Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit (e.g., Waters AccQ•Tag™)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Reagents: Borate buffer, Hydrochloric acid (HCl)

  • Biological Matrix: Human plasma (EDTA)

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard, DL-2-Aminoadipic acid-d3, at a final concentration of 1 µM.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 20 mM HCl.

Derivatization with AQC
  • Buffering: To 10 µL of the reconstituted sample, add 70 µL of borate buffer and vortex briefly.[8]

  • AQC Addition: Add 20 µL of the AQC reagent solution, vortex immediately and thoroughly.[8]

  • Incubation: Incubate the mixture at 55°C for 10 minutes.[9]

  • Transfer: Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-8.1 min: 50-95% B

    • 8.1-9 min: 95% B

    • 9-9.1 min: 95-2% B

    • 9.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Aminoadipic acid-AQC: Precursor ion > Product ion (specific m/z values to be determined by infusion of the derivatized standard).

    • Aminoadipic acid-d3-AQC: Precursor ion > Product ion (specific m/z values to be determined by infusion of the derivatized internal standard).

Quantification
  • Construct a calibration curve by plotting the peak area ratio of the aminoadipic acid-AQC derivative to the this compound-AQC internal standard against the concentration of the aminoadipic acid standards.

  • Determine the concentration of aminoadipic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample ISTD Add Internal Standard (this compound) Plasma->ISTD Precipitation Protein Precipitation (Methanol) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry Evaporation Supernatant->Dry Reconstitution Reconstitution Dry->Reconstitution Buffer Add Borate Buffer Reconstitution->Buffer AQC Add AQC Reagent Buffer->AQC Incubate Incubate at 55°C AQC->Incubate Injection Inject into LC-MS/MS Incubate->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the absolute quantification of aminoadipic acid.

G cluster_pathway Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Aminoadipic_semialdehyde Aminoadipic_acid α-Aminoadipic acid Aminoadipic_semialdehyde->Aminoadipic_acid Ketoadipic_acid α-Ketoadipic acid Aminoadipic_acid->Ketoadipic_acid Acetoacetyl_CoA Acetoacetyl-CoA Ketoadipic_acid->Acetoacetyl_CoA

Caption: Simplified metabolic pathway showing the role of aminoadipic acid in lysine degradation.

References

Safety Operating Guide

Navigating the Disposal of Aminoadipic Acid-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Aminoadipic acid-d3, ensuring the protection of both laboratory personnel and the environment.

This compound, a deuterated form of an intermediate in lysine metabolism, should be handled as a chemical waste product, adhering to all local, state, and federal environmental regulations. It is imperative to engage a licensed professional waste disposal service for its final disposition.[1]

Key Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and disposal. The following table summarizes key data points.

PropertyValue
Physical StateSolid, Powder[2][3]
AppearanceWhite or Off-white[2][4]
Melting PointApproximately 186 - 206 °C (366.8 - 402.8 °F)[2][3]
Solubility2.2 mg/mL in water[5]
StabilityStable under recommended storage conditions, but may be air sensitive[2]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, it is essential to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[5][6]

  • Hand Protection: Chemical-resistant gloves are mandatory.[5]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5][6]

Handling Precautions:

  • Work in a well-ventilated area to avoid inhalation of dust.[5][6]

  • Avoid generating dust during handling and disposal procedures.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

1. Waste Collection and Segregation:

  • Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, and absorbent paper, in a designated and clearly labeled, leak-proof container.[1][4]

  • For solutions containing this compound, use a designated, sealed liquid chemical waste container.

  • Ensure all waste containers are clearly labeled with "this compound Waste" and any other relevant hazard information.

2. Spill Management:

  • In the event of a spill, avoid breathing any dust that may be generated.[1]

  • Mechanically collect the spilled material by sweeping or shoveling.[1]

  • Place the collected material into a suitable, labeled container for disposal.[1]

  • Prevent the spilled substance from entering drains, sewers, or public waterways.[1]

3. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]

  • Keep containers tightly closed to prevent leakage or contamination.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.[1]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.

  • All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste B Solid Waste? A->B C Collect in Labeled Solid Waste Container B->C Yes D Collect in Labeled Liquid Waste Container B->D No E Store in Designated Waste Area C->E D->E F Arrange for Pickup by Licensed Disposal Vendor E->F G Document Waste Transfer F->G

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aminoadipic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Aminoadipic acid-d3. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

This compound, a deuterated form of a key metabolite in the lysine biosynthesis pathway, requires careful handling to protect personnel from potential hazards and to prevent isotopic dilution of the compound. While the toxicological properties of this specific deuterated compound have not been fully investigated, the safety protocols for its non-deuterated counterpart, Aminoadipic acid, serve as a critical baseline for safe handling procedures. The primary hazards associated with Aminoadipic acid include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. A thorough hazard assessment of your specific experimental protocol is necessary to determine if additional protection is required.[3][4]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatN95 respirator or higher if not in a fume hood
Solution Preparation Safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a certified chemical fume hood
Experimental Use Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAppropriate respirator based on spill size and location
Waste Disposal Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] To prevent hydrogen-deuterium exchange, it is best practice to store deuterated compounds under an inert atmosphere, such as argon or nitrogen, and to protect them from moisture.[6][7] The recommended storage temperature is often between 2-8°C.[8]

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

2. Handling and Use:

  • Controlled Environment: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust.[2][8]

  • Weighing: To prevent moisture contamination, allow the container to equilibrate to room temperature before opening.[7] Weigh the desired amount of the compound on a calibrated analytical balance within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize dust generation. Use a suitable solvent as indicated by your experimental protocol.

  • Avoid Contamination: Use clean, dry glassware and equipment to prevent contamination and isotopic dilution.[6]

3. Spill Management:

  • Evacuation: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

4. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2][8]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Inert Atmosphere inspect->store weigh Weigh Solid in Fume Hood store->weigh Equilibrate to Room Temp prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment collect Collect Waste experiment->collect Contaminated Materials dispose Dispose via EHS collect->dispose spill Spill Occurs contain Contain Spill spill->contain cleanup Clean & Decontaminate contain->cleanup cleanup->collect report Report Spill cleanup->report

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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